5-(Trifluoromethyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWDIFZEBBSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536600 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83767-80-0 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-ol: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This guide provides an in-depth technical overview of 5-(Trifluoromethyl)pyrimidin-2-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, with a particular focus on its tautomeric equilibrium, detail a representative synthetic pathway, and discuss its reactivity and strategic application as a core scaffold in modern drug development. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the strategic value of this important chemical entity.
Introduction and Strategic Significance
The incorporation of fluorine and fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for other groups and influencing local electronics.[1][2] When this group is appended to a privileged heterocyclic scaffold like pyrimidine, the resulting compound becomes a highly valuable building block for creating novel therapeutic agents.
This compound is one such building block. The pyrimidine core is a fundamental component of life (as a constituent of DNA and RNA) and is prevalent in a vast array of approved drugs.[3] The combination of the electron-withdrawing trifluoromethyl group at the 5-position and the hydroxyl group at the 2-position creates a unique electronic and structural profile, making it a versatile starting point for synthesizing libraries of compounds for biological screening. Derivatives of this and closely related scaffolds have shown promise in diverse therapeutic areas, including oncology, infectious disease, and immunology.[3][4][5]
This guide serves as a technical primer on its core characteristics, synthesis, and utility, providing the foundational knowledge necessary for its effective application in research and development settings.
Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of this compound is critical for its handling, reaction design, and interpretation of biological data.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonym | 5-(Trifluoromethyl)-2-hydroxypyrimidine | Internal |
| CAS Number | Not explicitly found; use structure/name for sourcing. | Internal |
| Molecular Formula | C₅H₃F₃N₂O | [6] |
| Molecular Weight | 164.09 g/mol | [6] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Purity (Commercial) | >95% | [6] |
The Critical Role of Tautomerism
A key feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one form. In the vast majority of cases, the equilibrium strongly favors the amide-like "one" tautomer over the aromatic "ol" tautomer due to the greater stability of the amide bond system.[7][8] This is a crucial consideration for reaction planning, as the reactivity and hydrogen bonding potential of the two forms differ significantly. The proton on the ring nitrogen in the pyrimidinone form can participate in hydrogen bonding as a donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Profile (Predicted)
-
¹H NMR: Two signals would be expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to mutual coupling. A broad singlet corresponding to the N-H proton of the major pyrimidinone tautomer would also be present, typically downfield.
-
¹³C NMR: Five distinct carbon signals are expected. The signal for the C-F bond in the CF₃ group would appear as a quartet due to C-F coupling. The carbonyl carbon (C2) of the pyrimidinone tautomer would be significantly downfield.
-
¹⁹F NMR: A singlet would be observed, as all three fluorine atoms of the CF₃ group are chemically equivalent.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 165.03.
Synthesis and Purification
The synthesis of trifluoromethyl-substituted pyrimidinones can be achieved through several routes. A common and reliable method is the condensation of a β-ketoester bearing the trifluoromethyl group with an amidine or urea.[5] This approach is favored for its convergence and the relative accessibility of the starting materials.
Synthetic Workflow Overview
The synthesis can be conceptualized as a cyclocondensation reaction. The key steps involve the reaction of ethyl 2-(trifluoromethyl)-3-oxobutanoate (or a similar precursor) with urea under acidic or basic conditions, followed by workup and purification.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for pyrimidinone synthesis.[5] Causality: Sodium ethoxide is used as a base to deprotonate the urea, making it a more effective nucleophile to attack the ketoester. The reaction is heated to overcome the activation energy for both the initial condensation and the subsequent cyclization/dehydration steps. Acidification during workup ensures the product is in its neutral form for efficient extraction.
-
Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add urea (1.1 equivalents).
-
Addition of Ketoester: Stir the mixture at room temperature for 15 minutes, then add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify carefully with 2M HCl to a pH of approximately 5-6. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Chemical Reactivity and Derivatization Strategies
This compound is not just an endpoint but a versatile intermediate for further chemical modification. Its reactivity is dictated by the pyrimidinone core.
The most common and powerful derivatization strategy involves converting the C2-hydroxyl group (in its tautomeric pyrimidinone form) into a better leaving group, typically a chloride. This is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloro-5-(trifluoromethyl)pyrimidine is a highly valuable intermediate.
Causality: The 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and this effect is strongly amplified by the electron-withdrawing trifluoromethyl group at C5. This makes the C2 position highly activated and susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and alcohols. This two-step sequence is a workhorse in medicinal chemistry for rapidly building molecular diversity.[1][4]
Caption: Key derivatization pathway via chlorination and SNAr.
Applications in Drug Discovery
The this compound scaffold is a "privileged" structure in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable metabolic properties.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The N1-H and the C2-carbonyl of the pyrimidinone tautomer can form critical hydrogen bonds with the kinase hinge region. The trifluoromethyl group can provide beneficial interactions in adjacent hydrophobic pockets and block sites of potential metabolism. Research has shown that 5-trifluoromethyl-2-aminopyrimidine derivatives can act as potent dual inhibitors of kinases like FLT3 and CHK1, which are targets in cancer therapy.[4]
-
Anti-Infective Agents: Substituted pyrimidinones have been identified as a novel class of agents with potent activity against Mycobacterium tuberculosis.[5] In these scaffolds, the trifluoromethyl group was found to be a preferred substituent for potent activity.
-
Anticancer and Agrochemical Agents: The general class of trifluoromethyl pyrimidines has been extensively explored for anticancer, antiviral, and antifungal applications.[1][10] The CF₃ group enhances membrane permeability and metabolic stability, increasing the likelihood of a compound reaching its intended biological target.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this compound must be consulted from the supplier, general precautions based on related fluorinated heterocycles should be followed.[11][12][13]
-
Hazard Identification: Likely to be classified as harmful if swallowed, and causing skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
This compound In Stock . Anichem. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 . RSC Medicinal Chemistry via PMC, NIH. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives . ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . PubMed Central, NIH. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis . Frontiers in Chemistry via PMC, NIH. [Link]
-
Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System . MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs . Molecules via PMC, NIH. [Link]
- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms . Springer Link. [Link]
-
Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy via PMC, NIH. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives . Arabian Journal of Chemistry. [Link]
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- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
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- 13. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Tautomeric Landscape of 5-(Trifluoromethyl)pyrimidin-2-ol
Abstract
The phenomenon of tautomerism, the facile interconversion of structural isomers, is of paramount importance in medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 5-(trifluoromethyl)pyrimidin-2-ol, a heterocyclic scaffold of significant interest. We will delve into the structural and electronic factors governing the equilibrium between its lactam and lactim forms, with a particular focus on the impact of the potent electron-withdrawing trifluoromethyl group. This document will further detail the experimental and computational methodologies essential for the robust characterization of these tautomeric forms, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of this dynamic system.
Introduction: The Principle of Tautomerism in Pyrimidin-2-ones
Prototropic tautomerism, which involves the migration of a proton, is a critical consideration in the study of nitrogen-containing heterocyles.[1] For pyrimidin-2-ol and its derivatives, the most prevalent form of tautomerism is the lactam-lactim equilibrium. This involves the interconversion between the aromatic alcohol form (lactim or enol) and the non-aromatic amide form (lactam or keto).
It is a well-established principle that for 2-hydroxypyrimidines, the equilibrium in solution overwhelmingly favors the lactam (pyrimidin-2-one) form.[2] This preference is largely attributed to the greater stability of the amide functional group within the ring system and favorable solvation effects in polar solvents.[2] The introduction of substituents onto the pyrimidine ring can, however, modulate this equilibrium.
The Influence of the 5-Trifluoromethyl Substituent
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3] Its placement at the 5-position of the pyrimidine ring is expected to have a significant impact on the electronic distribution within the heterocyclic system. This strong inductive effect can influence the relative stabilities of the tautomers. Computational studies on substituted pyrimidin-2(1H)-ones have shown that electron-withdrawing groups can affect the energy barriers of proton transfer.[4][5] While a detailed quantitative analysis for the 5-CF3 derivative is not extensively published, the electron-withdrawing nature of the CF3 group is anticipated to further stabilize the lactam form by decreasing the electron density in the ring and increasing the acidity of the N-H proton.
The 5-(trifluoromethyl)pyrimidin-2(1H)-one tautomer is therefore predicted to be the dominant species in solution. Understanding and confirming this equilibrium is crucial for drug design, as the different tautomers present distinct hydrogen bonding patterns and shapes, which dictate molecular interactions.
Characterization of Tautomers: A Methodological Approach
A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[6] By analyzing the chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.
Key Observables:
-
1H NMR: The lactam form will exhibit a signal for the N-H proton, typically a broad singlet, while the lactim form will show a signal for the O-H proton. The chemical shifts of the ring protons (H4 and H6) will also differ between the two forms due to changes in aromaticity and electron density.[7]
-
13C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form, this carbon is part of a carbonyl group and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the lactim form, which is bonded to an oxygen and a nitrogen in an aromatic ring.[8]
-
19F NMR: This can be a useful tool for probing the electronic environment of the trifluoromethyl group in each tautomer.
Self-Validating Experimental Protocol: 1H NMR Analysis
-
Objective: To determine the predominant tautomeric form of this compound in solution.
-
Causality: The choice of solvent is critical, as it can influence the tautomeric equilibrium.[9] A polar, aprotic solvent like dimethyl sulfoxide-d6 (DMSO-d6) is often used as it can solubilize both tautomers and its deuterated nature prevents interference in the 1H NMR spectrum.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of DMSO-d6 in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Experiment: Standard 1D proton experiment.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual DMSO peak (δ ≈ 2.50 ppm).
-
Integrate all signals corresponding to the pyrimidine ring protons and any observable N-H or O-H protons.
-
The ratio of the integrals for signals unique to each tautomer will provide the tautomeric ratio. Given the expected predominance of the lactam form, the spectrum will likely show one major set of peaks.
-
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can provide complementary evidence for the existence of different tautomers. The lactam and lactim forms possess different chromophores and are expected to exhibit distinct absorption maxima (λmax). The aromatic lactim form typically absorbs at a longer wavelength compared to the non-aromatic lactam form.[10] By analyzing the spectra in solvents of varying polarity, shifts in the equilibrium can sometimes be observed.[11]
Self-Validating Experimental Protocol: UV-Vis Spectroscopy
-
Objective: To observe the UV absorption profile and assess the influence of solvent polarity on the tautomeric equilibrium.
-
Causality: Solvents with different polarities can stabilize the tautomers to varying extents, potentially shifting the equilibrium and causing observable changes in the UV-Vis spectrum.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent like cyclohexane or a polar solvent like ethanol.
-
Sample Preparation: Prepare a series of dilutions in different solvents (e.g., cyclohexane, acetonitrile, ethanol, water) to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
Data Acquisition:
-
Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
-
Use the respective pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λmax for each solvent.
-
Compare the spectra across the different solvents. A significant shift in λmax or the appearance of new shoulders on the absorption bands could indicate a shift in the tautomeric equilibrium.
-
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12] These calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.
Self-Validating Computational Protocol: DFT Calculations
-
Objective: To calculate the relative energies of the lactam and lactim tautomers of this compound.
-
Causality: The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311++G** basis set is a commonly used and reliable combination for such systems.[4] The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is necessary to simulate solution-phase behavior.
-
Methodology:
-
Structure Generation: Build the 3D structures of both the lactam (5-(trifluoromethyl)pyrimidin-2(1H)-one) and lactim (this compound) tautomers.
-
Geometry Optimization: Perform geometry optimization for both structures in the gas phase and with a solvent model (e.g., water or DMSO) using a DFT method (e.g., B3LYP/6-311++G**).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculation: Extract the Gibbs free energies for both tautomers in the gas phase and in solution.
-
Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers to determine their relative stability. The more stable tautomer will have a lower free energy.
-
Visualization of Key Concepts
Tautomeric Equilibrium
Note: The image SRCs in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering.
Caption: The lactam-lactim tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
Sources
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- 2. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. sciengpub.ir [sciengpub.ir]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 23, 2026
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the trifluoromethylpyrimidine core in various drug candidates.[1][2][3] Lacking a publicly available experimental spectrum, this guide synthesizes data from analogous structures and foundational NMR principles to predict, interpret, and provide a framework for the empirical analysis of this molecule. We will delve into the chemical shift assignments, coupling constants, the profound influence of the trifluoromethyl group, and the critical role of tautomerism. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-quality ¹H NMR spectrum is presented. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including established pharmaceuticals and developmental drugs. The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The CF₃ group's strong electron-withdrawing nature can significantly modulate the electronic properties of the pyrimidine ring, influencing its reactivity and intermolecular interactions.[4][5] this compound, therefore, represents a fundamental building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors.[1][2] A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for unequivocal structure elucidation, purity assessment, and for monitoring chemical transformations.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily featuring signals from the pyrimidine ring protons and the hydroxyl proton. The exact chemical shifts will be highly dependent on the solvent used for analysis due to its influence on hydrogen bonding and tautomeric equilibria.
Tautomerism: The Pyrimidin-2-ol / Pyrimidin-2(1H)-one Equilibrium
A critical consideration for interpreting the NMR spectrum of 2-hydroxypyrimidines is the existence of keto-enol tautomerism. This compound can exist in equilibrium between the aromatic hydroxyl form (enol) and the non-aromatic amide form (keto or lactam). In most common NMR solvents, the equilibrium heavily favors the pyrimidin-2(1H)-one tautomer due to the greater stability of the amide functionality.[6][7]
Caption: Tautomeric equilibrium of this compound.
For the remainder of this guide, we will primarily discuss the expected spectrum of the dominant pyrimidin-2(1H)-one tautomer.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR data for 5-(Trifluoromethyl)pyrimidin-2(1H)-one in a common deuterated solvent like DMSO-d₆ is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 8.5 - 8.8 | Doublet (d) or Quartet (q) | ~2-4 Hz | Located between two nitrogen atoms and influenced by the electron-withdrawing CF₃ group, this proton is expected to be significantly deshielded. It will likely show coupling to H6 and potentially a small long-range coupling to the CF₃ group. |
| H6 | 8.7 - 9.0 | Doublet (d) or Quartet (q) | ~2-4 Hz | Similar to H4, this proton is adjacent to a nitrogen atom and is deshielded by the ring's electronic nature and the CF₃ group. It will couple with H4. |
| NH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | The amide proton is expected to be highly deshielded and will appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange with any residual water in the solvent. |
Rationale for Predictions:
-
Ring Protons (H4 and H6): In unsubstituted pyrimidine, the protons at positions 4 and 6 appear around δ 8.78 ppm.[8] The powerful electron-withdrawing trifluoromethyl group at position 5 will deshield the adjacent protons (H4 and H6), shifting them further downfield.[9] The expected multiplicity for both H4 and H6 is a doublet due to their coupling to each other. However, long-range coupling to the three fluorine atoms of the CF₃ group might result in a quartet or a more complex multiplet.
-
Amide Proton (NH): The chemical shift of the NH proton in the pyrimidinone ring is highly variable and solvent-dependent. In DMSO-d₆, which is a hydrogen bond acceptor, this proton is expected to be significantly deshielded, appearing at a high chemical shift.[10]
The Influence of the Trifluoromethyl Group
The CF₃ group exerts a profound influence on the ¹H NMR spectrum through both electronic and coupling effects:
-
Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF₃ moiety significantly decreases the electron density of the pyrimidine ring. This inductive effect leads to a general deshielding of all ring protons, causing them to resonate at higher chemical shifts (further downfield) than in non-substituted pyrimidines.[5][11]
-
Through-Bond Coupling (J-coupling): The fluorine nuclei of the CF₃ group can couple with the adjacent ring protons (H4 and H6) through multiple bonds. This is known as long-range heteronuclear coupling (e.g., ⁴JHF). This coupling, if resolved, would split the signals of H4 and H6 into quartets. The magnitude of this coupling is typically small, on the order of 1-3 Hz. Observing this coupling can be a definitive confirmation of the substitution pattern.
Recommended Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be self-validating by ensuring proper instrument setup and data processing.
Caption: Recommended workflow for ¹H NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its high polarity, which aids in dissolving the potentially polar pyrimidinol/pyrimidinone. It also shifts the residual water peak to a region that is less likely to overlap with analyte signals. Most importantly, it allows for the observation of exchangeable protons like the NH proton.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[12] For aqueous-based samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can also be used.[13]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (5 times the longest T₁) is crucial for obtaining accurate integrations, which are essential for confirming the proton ratios in the molecule.
Advanced NMR Experiments for Structural Confirmation
While ¹H NMR is a powerful primary tool, its combination with other NMR experiments can provide irrefutable structural proof.
-
¹³C NMR: Will confirm the number of unique carbon environments and the presence of the CF₃ group (quartet with a large ¹JCF coupling constant).
-
¹⁹F NMR: Will show a singlet for the CF₃ group, confirming its chemical environment. This is a highly sensitive technique for fluorinated compounds.[14][15]
-
2D NMR (COSY and HSQC):
-
COSY (Correlation Spectroscopy): Will show a cross-peak between the H4 and H6 protons, confirming their scalar coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the H4 and H6 protons to their directly attached carbon atoms (C4 and C6), aiding in the assignment of the ¹³C spectrum.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be characterized by two downfield-shifted pyrimidine ring protons and a broad, highly deshielded amide proton, assuming the predominance of the pyrimidin-2(1H)-one tautomer. The strong electron-withdrawing nature of the trifluoromethyl group is the primary determinant of the observed chemical shifts. This technical guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this important heterocyclic building block. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reliable data, which is fundamental to the advancement of research and development in medicinal chemistry.
References
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). ResearchGate. Retrieved from [Link]
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved from [Link]
- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (n.d.). Google Patents.
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Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. (n.d.). ResearchGate. Retrieved from [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. Retrieved from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]
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15N NMR and crystal structure studies of 5-(2-pyridylmethylene)pseudothiohydantoin;† dipolar dephasing experiments for establishing the preferred tautomer in the solid and solution states. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (n.d.). De Gruyter. Retrieved from [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). [Source not available].
- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). [Source not available].
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Figure S22. 1 H NMR spectrum of the 6-(2-furyl). (n.d.). ResearchGate. Retrieved from [Link]
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“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)
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An In-depth Technical Guide to the ¹³C NMR Analysis of 5-(Trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] A precise structural elucidation is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth exploration of the ¹³C NMR analysis of this compound, moving beyond a simple data sheet to explain the theoretical underpinnings, predictive analysis, and a robust experimental protocol. We will delve into the nuanced effects of the trifluoromethyl substituent on the pyrimidine ring, focusing on the interpretation of chemical shifts and the characteristic ¹³C-¹⁹F coupling constants.
Introduction: The Structural Significance of this compound
The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery.[2][3] The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's physicochemical properties. In the context of the pyrimidine scaffold, a common motif in biologically active compounds, the -CF₃ group at the C5 position exerts strong electronic effects that are directly observable by ¹³C NMR spectroscopy.
Furthermore, this compound can exist in tautomeric forms, primarily the ol (hydroxy) and one (keto) forms. The predominant tautomer in solution can be influenced by the solvent and temperature, a phenomenon that ¹³C NMR is well-suited to investigate.[4][5][6] This guide will focus on the analysis of the major tautomeric form, providing the framework for researchers to confirm the structure and purity of their synthesized compounds.
}
Figure 1: Molecular structure and atom numbering of 5-(Trifluoromethyl)pyrimidin-2(1H)-one.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
A standard proton-decoupled ¹³C NMR spectrum of a fluorinated compound can be complex.[7] This is due to the strong spin-spin coupling between ¹³C and ¹⁹F nuclei, which splits the carbon signals into multiplets.[8] Understanding these interactions is key to accurate spectral interpretation.
2.1. Chemical Shifts (δ)
The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.
-
-OH/-O Group (at C2): In its keto form (pyrimidin-2-one), the C2 carbon is a carbonyl carbon and is expected to be significantly deshielded, appearing far downfield.
-
-CF₃ Group (at C5): The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
-
Inductive Effect: It withdraws electron density from the attached carbon (C5), causing a downfield shift.
-
"Heavy Atom" Effect: Paradoxically, the carbon of the CF₃ group itself often appears at a higher field (more shielded) than a methyl carbon, a phenomenon observable in many fluorinated compounds.[8] The carbons directly bonded to the fluorine atoms will show a large chemical shift.[9]
-
-
Ring Carbons (C4, C6): The chemical shifts of C4 and C6 will be influenced by their proximity to the nitrogen atoms and the C5-CF₃ group. They are expected to reside in the typical aromatic/heteroaromatic region.[10]
2.2. ¹³C-¹⁹F Coupling Constants (JCF)
The most revealing feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the three equivalent fluorine nuclei of the -CF₃ group. This coupling occurs through bonds and its magnitude decreases with the number of intervening bonds.[11]
-
¹JCF (One-bond coupling): This is the coupling between the carbon of the -CF₃ group and the fluorine atoms. It is typically very large, often in the range of 240–320 Hz.[3][11] The signal for the CF₃ carbon will appear as a quartet (due to coupling with three equivalent ¹⁹F nuclei, following the n+1 rule).
-
²JCF (Two-bond coupling): This is the coupling between C5 and the fluorine atoms. This coupling is also significant, typically in the range of 20-50 Hz. The C5 signal will appear as a quartet.
-
³JCF (Three-bond coupling): The coupling between C4 and C6 and the fluorine atoms. This coupling is smaller, usually in the range of 1-10 Hz. The signals for C4 and C6 will likely appear as quartets, although the splitting may be subtle and require good resolution to observe.
-
Long-range Coupling: It is possible to observe even longer-range coupling (e.g., ⁴JCF to C2), but these are typically very small (<1 Hz) and may not be resolved.[12][13]
2.3. Predicted Spectral Data
Based on the principles above and data from similar structures, we can predict the approximate ¹³C NMR spectrum. This predictive table serves as a hypothesis that is to be confirmed by the experimental data obtained by following the protocol in the next section.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale |
| C2 | 155 - 165 | Singlet or narrow q | ~0-2 | Carbonyl carbon in the keto tautomer, deshielded. |
| C4 | 140 - 150 | Quartet (q) | ³JCF ≈ 1-5 | Deshielded by adjacent N3 and electron-withdrawing CF₃ group. |
| C6 | 145 - 155 | Quartet (q) | ³JCF ≈ 1-5 | Deshielded by adjacent N1, expected to be similar to C4. |
| C5 | 115 - 125 | Quartet (q) | ²JCF ≈ 20-40 | Shielded relative to other ring carbons but coupled to -CF₃. |
| -CF₃ | 120 - 130 | Quartet (q) | ¹JCF ≈ 250-290 | Characteristic large one-bond coupling constant. |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The solvent used can significantly influence the chemical shifts.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
Acquiring a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful attention to experimental parameters. The following is a field-proven, self-validating protocol.
3.1. Sample Preparation
-
Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar compounds. It will also facilitate the observation of exchangeable protons (e.g., N-H, O-H) in the ¹H NMR spectrum, which can aid in structural confirmation.
-
Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition This protocol assumes a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe. For fluorinated compounds, a triple-resonance probe (HFX) can simplify experiments by allowing for simultaneous decoupling of both ¹H and ¹⁹F, but it is not strictly necessary for a standard ¹³C spectrum.[3][14]
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹³C{¹H} Experiment:
-
Pulse Program: Use a standard inverse-gated proton decoupling pulse sequence. This ensures that the Nuclear Overhauser Effect (NOE) is minimized, leading to more quantitative carbon signals, which is good practice although not strictly necessary for simple identification.
-
Spectral Width: Set a wide spectral width, for example, from 0 to 200 ppm, to ensure all carbon signals, including the carbonyl and CF₃ carbons, are captured.
-
Acquisition Time (at): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and the CF₃ carbon have longer relaxation times, and an adequate delay is crucial for their detection.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
3.3. Advanced Experiment: ¹³C{¹H, ¹⁹F} Triple Resonance If the resulting ¹³C{¹H} spectrum is too complex due to overlapping multiplets, a triple resonance experiment can be invaluable.[7]
-
Objective: To decouple both protons and fluorine simultaneously, resulting in a spectrum where every carbon signal is a singlet. This dramatically simplifies the spectrum and confirms the number of unique carbon environments.
-
Requirement: This experiment requires a spectrometer with a triple-resonance probe and the capability to generate decoupling frequencies for both ¹H and ¹⁹F.[14] The procedure simplifies the spectrum by collapsing all C-F quartets into singlets, making assignment of chemical shifts straightforward.
}
Figure 2: Standard workflow for 13C NMR analysis.
Data Interpretation and Validation
Upon acquiring the spectrum, the final step is to match the observed signals to the predicted values.
-
Identify the Solvent and Reference: Locate the multiplet for DMSO-d₆ (around 39.5 ppm) and the singlet for TMS (0.00 ppm).
-
Assign the Quartets: Look for the four distinct quartets in the spectrum.
-
The quartet with the largest splitting (J-coupling) will be the -CF₃ carbon.
-
The quartet with the second-largest splitting will be C5.
-
The remaining two closely spaced quartets in the aromatic region will be C4 and C6. Distinguishing between these two may require more advanced techniques like a ¹H-¹³C HMBC experiment.
-
-
Assign the Carbonyl: The remaining signal, likely a singlet or very narrow multiplet in the downfield region ( > 155 ppm), corresponds to the C2 carbonyl carbon.
-
Validate Against Prediction: Compare the experimentally measured chemical shifts and coupling constants to the predicted values in the table. A strong correlation validates the structure of this compound. Any significant deviation may indicate the presence of a different tautomer, an impurity, or an incorrect structural assignment.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for unambiguous structure elucidation. By understanding the fundamental principles of chemical shifts and, most importantly, the characteristic ¹³C-¹⁹F coupling patterns, researchers can confidently interpret the resulting spectra. The predictive framework and detailed experimental protocol provided in this guide offer a comprehensive approach for scientists in drug development to ensure the integrity and purity of this valuable chemical entity. The use of advanced techniques like triple resonance can further simplify complex spectra and provide unequivocal structural proof.
References
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University of Wisconsin-Madison. Fluorine NMR. [Online] Available at: [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 124(50), 14844–14845.
- Zhou, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 225, 113788.
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Online] Available at: [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Online] Available at: [Link]
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JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Online] Available at: [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Online] Available at: [Link]
- Alkorta, I., et al. (2014). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 118(1), 213-221.
- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.
- De, B. R., et al. (2000).
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Gerig, J. T. (2001). Fluorine NMR. ResearchGate. [Online] Available at: [Link]
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Shrestha, B., et al. (2018). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Online] Available at: [Link]
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Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Online] Available at: [Link]
- Berg, A., et al. (1974). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 28b, 579-580.
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- 14. jeol.com [jeol.com]
Introduction: The Analytical Imperative for 5-(Trifluoromethyl)pyrimidin-2-ol
An In-Depth Technical Guide to the Mass Spectrometry of 5-(Trifluoromethyl)pyrimidin-2-ol
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds occupy a position of immense strategic importance. The introduction of a trifluoromethyl (-CF3) group into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a prime exemplar of this molecular scaffold, representing a key building block in the synthesis of pharmacologically active agents.[1] Its structural elucidation is paramount, and mass spectrometry stands as the definitive technique for confirming its molecular weight and interrogating its structure through controlled fragmentation.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules with precision and confidence.
Part 1: Core Principles of Analysis
Ionization Methodologies: Hard vs. Soft Ionization
The choice of ionization technique is the most critical parameter in mass spectrometry. For a molecule like this compound, two primary methods are relevant:
-
Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2][3] This process is highly energetic, leading to the formation of a molecular ion (M•+) that is often unstable and undergoes extensive, reproducible fragmentation.[3][4] This fragmentation pattern is a molecular fingerprint, invaluable for unambiguous structural confirmation.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly coupled with liquid chromatography (LC-MS).[5] ESI typically produces a protonated molecule [M+H]+ with minimal fragmentation.[6] This is ideal for accurate molecular weight determination and for analyzing samples in complex mixtures.[7][8]
For the purpose of detailed structural elucidation, this guide will focus primarily on the fragmentation patterns generated by Electron Ionization, as they provide the richest structural information.
The Critical Role of Tautomerism
A crucial aspect of this compound's chemistry is its existence in two tautomeric forms: the 'enol' form (pyrimidin-2-ol) and the 'keto' form (5-(trifluoromethyl)pyrimidin-2(1H)-one). In the gas phase of a mass spectrometer, an equilibrium will exist, though studies on similar pyrimidine systems suggest the keto form is often more stable.[9] This is not merely an academic point; the two tautomers will present different initial structures to the ionization source, potentially influencing the subsequent fragmentation pathways. The keto form, for instance, facilitates the characteristic loss of carbon monoxide (CO), a pathway unavailable to the enol form.
Predicted Physicochemical and Spectrometric Properties
A summary of the key properties of the target analyte provides a necessary foundation for the analysis.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₃F₃N₂O | --- |
| Monoisotopic Mass | 164.01975 g/mol | Calculated |
| Average Mass | 164.08 g/mol | Calculated |
| Ionization Energy (Predicted) | ~9.5 - 10.0 eV | Based on similar pyrimidines[10] |
| Expected Ion in EI | [C₅H₃F₃N₂O]•+ (m/z 164.02) | Molecular Ion (M•+) |
| Expected Ion in ESI (+) | [C₅H₃F₃N₂O+H]+ (m/z 165.03) | Protonated Molecule [M+H]+ |
Part 2: Experimental Protocol: Acquiring a High-Quality Mass Spectrum
This section details a self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. The causality behind each step is explained to ensure technical mastery.
Workflow Overview
The experimental process follows a logical sequence from sample preparation to data interpretation.
Caption: GC-MS workflow for this compound analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh approximately 1.0 mg of solid this compound.
-
Rationale: Accurate weighing is fundamental for creating a standard of known concentration.
-
Action: Dissolve the solid in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution.
-
Rationale: Methanol is a volatile solvent compatible with GC-MS analysis and effectively solubilizes the analyte.
-
Action: Perform a 1:100 serial dilution by taking 10 µL of the stock and diluting it into 990 µL of methanol to yield a 10 µg/mL working solution.
-
Rationale: This concentration is typically within the optimal linear range of modern MS detectors, preventing saturation while ensuring a strong signal.
-
-
Instrumentation & Parameters (GC-MS):
-
System: A standard benchtop GC-MS system equipped with an EI source is used.
-
GC Inlet:
-
Mode: Splitless injection.
-
Rationale: For a 10 µg/mL solution, a splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity.
-
Temperature: 250 °C.
-
Rationale: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
-
GC Column:
-
Type: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
-
Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.
-
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: This program allows for good chromatographic peak shape and ensures the analyte elutes in a reasonable time, while the final hold cleanses the column of any less volatile impurities.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries.
-
Source Temperature: 230 °C.
-
Rationale: Keeps the ion source clean and prevents condensation of the analyte.
-
Mass Range: Scan from m/z 40 to 300.
-
Rationale: This range comfortably covers the molecular ion (m/z 164) and all expected significant fragments.
-
-
Part 3: Interpretation of the Mass Spectrum
The resulting EI mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The analysis involves identifying the molecular ion and decoding the fragmentation pathways that produce the major fragment ions.
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the pyrimidine ring and the influence of its substituents.[11][12] The following pathways, originating from the molecular ion at m/z 164 , are predicted based on established chemical principles.[13]
Caption: Predicted EI fragmentation pathways for this compound.
Analysis of Key Fragment Ions
| m/z (Predicted) | Proposed Identity/Structure | Pathway Description |
| 164 | [C₅H₃F₃N₂O]•+ | Molecular Ion (M•+). The presence of this peak confirms the molecular weight of the analyte.[4] |
| 145 | [C₅H₃F₂N₂O]•+ | Loss of a fluorine radical (•F). While less common than loss of the entire CF3 group, this pathway is possible. |
| 136 | [C₄H₃F₃N₂]•+ | Loss of carbon monoxide (CO). This is a highly characteristic fragmentation for the keto tautomer, involving the expulsion of a neutral CO molecule. |
| 95 | [C₄H₃N₂O]•+ | Loss of a trifluoromethyl radical (•CF₃). This fragmentation involves the cleavage of the C-CF₃ bond, leaving a stable pyrimidinol radical cation. |
| 69 | [CF₃]+ | Trifluoromethyl cation. Formation of the stable [CF₃]+ cation is a common feature in the mass spectra of trifluoromethyl-containing compounds. |
The relative intensities of these fragments provide further structural insight. A strong peak at m/z 136 would strongly support the predominance of the keto tautomer in the gas phase. The presence of both m/z 95 and m/z 69 is highly indicative of the trifluoromethyl substituent.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and structural characterization. By selecting an appropriate ionization method—Electron Ionization for detailed fragmentation or Electrospray Ionization for molecular weight confirmation—and understanding the key roles of tautomerism and predictable fragmentation pathways, researchers can gain high-confidence data. The protocols and interpretive guidance provided herein serve as a robust framework for the analysis of this important chemical entity, ensuring both accuracy and reproducibility in a research and development setting.
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Wang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. Retrieved from [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Retrieved from [Link]
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Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2068. Retrieved from [Link]
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da Silva, J. C., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3236. Retrieved from [Link]
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Biological activity of 5-(Trifluoromethyl)pyrimidin-2-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)pyrimidin-2-ol Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases and a wide array of therapeutic agents.[1][2] Its synthetic accessibility and the ease with which its 2, 4, 5, and 6 positions can be modified have made it a cornerstone for developing molecules with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 5-position, has emerged as a powerful tactic in drug design. The -CF3 group's high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[3][4]
This guide focuses on the this compound core and its derivatives. This specific scaffold combines the versatile pyrimidine nucleus with the advantageous properties of the trifluoromethyl group, creating a class of compounds with significant therapeutic potential. As Senior Application Scientists, our goal is to provide a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 5-(trifluoromethyl)pyrimidine derivatives is typically achieved through multi-step reactions, often starting with commercially available fluorinated building blocks. The causality behind these synthetic routes is the controlled construction of the pyrimidine ring followed by functionalization to generate a library of diverse derivatives for biological screening.
A common and efficient pathway starts from ethyl trifluoroacetoacetate. This approach involves a condensation reaction to form the pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution to introduce various functional groups at different positions of the ring. This systematic approach allows for the exploration of the structure-activity relationship (SAR).[1][5]
Caption: Generalized synthetic workflow for 5-(Trifluoromethyl)pyrimidine derivatives.
Experimental Protocol: General Synthesis of Amide-Containing Derivatives
This protocol is a representative example adapted from established methodologies for synthesizing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[1]
-
Step 1: Synthesis of Intermediate 2. Ethyl trifluoroacetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) are mixed and stirred at 80°C for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting intermediate is collected.
-
Step 2: Synthesis of Intermediate 3. Intermediate 2 (1.0 eq) is dissolved in ethanol, followed by the addition of thiourea (1.0 eq) and sodium ethoxide (1.1 eq). The mixture is refluxed for 6 hours. After cooling, the solution is acidified with HCl (2M) to pH 5-6. The precipitate is filtered, washed with water, and dried to yield 5-(trifluoromethyl)pyrimidine-2-thiol.
-
Step 3: Synthesis of Intermediate 4. Intermediate 3 (1.0 eq) is dissolved in acetic acid, and hydrogen peroxide (30%, 3.0 eq) is added dropwise at room temperature. The mixture is stirred for 4 hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.
-
Step 4: Synthesis of Target Compounds. Intermediate 4 (1.0 eq) and a substituted aniline (1.2 eq) are dissolved in phosphorus oxychloride (POCl3) and heated to reflux for 8-10 hours. The excess POCl3 is removed under vacuum. The residue is poured into ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the final amide-containing trifluoromethyl pyrimidine derivative.[1]
Biological Activities and Therapeutic Potential
The 5-(Trifluoromethyl)pyrimidine scaffold has proven to be a versatile platform for developing agents targeting a range of diseases. The lipophilic -CF3 group often facilitates entry into cells, while the pyrimidine core provides multiple points for hydrogen bonding and other interactions with biological targets.
Anticancer Activity: A Multi-Pronged Attack
Derivatives of this class have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth and proliferation.[3][4][6]
Mechanism: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases.[6] 5-(Trifluoromethyl)pyrimidine derivatives have been successfully designed as potent inhibitors of several critical oncogenic kinases.
-
Dual FLT3 and CHK1 Inhibition: In Acute Myeloid Leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) is a key driver of proliferation.[7] Checkpoint kinase 1 (CHK1) is crucial for the DNA damage response.[7] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of both FLT3 and CHK1. This dual-inhibition strategy is designed to not only halt proliferation (via FLT3 inhibition) but also to force cancer cells with damaged DNA into apoptosis (via CHK1 inhibition), potentially overcoming drug resistance.[7]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various tumors.[6] Novel 5-trifluoromethylpyrimidine derivatives have been synthesized as EGFR inhibitors, showing excellent antitumor activity against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells.[6] The rationale is to block the EGFR signaling pathway, which is vital for cancer cell growth, proliferation, and metastasis. Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in the G2/M phase.[6]
Caption: Mechanism of anticancer action via kinase inhibition by pyrimidine derivatives.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. Lower values indicate higher potency.
| Compound ID | Target | Activity (IC50/EC50, µM) | Target Cells/Assay | Reference |
| Compound 9u | EGFR Kinase | 0.091 | Kinase Assay | [6] |
| A549 (Lung) | 0.35 | Cell Proliferation | [6] | |
| MCF-7 (Breast) | 3.24 | Cell Proliferation | [6] | |
| PC-3 (Prostate) | 5.12 | Cell Proliferation | [6] | |
| Compound 30 | FLT3 Kinase | 0.0019 | Kinase Assay | [7] |
| CHK1 Kinase | 0.0011 | Kinase Assay | [7] | |
| MV4-11 (AML) | 0.001 | Cell Proliferation | [7] | |
| Compound 3b | A375 (Melanoma) | < 50 | Cell Viability | [4] |
| C32 (Melanoma) | < 50 | Cell Viability | [4] | |
| DU145 (Prostate) | ~100 | Cell Viability | [4] |
Antimicrobial and Antifungal Activities
The pyrimidine core is a known pharmacophore in antimicrobial agents. The addition of the -CF3 group can enhance this activity. Several studies have reported that 5-(trifluoromethyl)pyrimidine derivatives exhibit moderate to excellent activity against a spectrum of pathogens.[1][8][9]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[8] The mechanism is thought to involve the disruption of essential cellular processes in bacteria.
-
Antifungal Activity: Good in vitro activity has been observed against various fungal strains, including Botrytis cinerea, Pyricularia oryzae, and Sclerotinia sclerotiorum.[1] This suggests potential applications in agriculture as well as medicine.
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | Type | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | G+ Bacteria | 0.87 | [8] |
| Compound 5 | B. subtilis | G+ Bacteria | 0.96 | [8] |
| Compound 2 | E. coli | G- Bacteria | 0.91 | [8] |
| Compound 10 | P. aeruginosa | G- Bacteria | 0.77 | [8] |
Anti-inflammatory and Neuroprotective Roles
Chronic inflammation and neurodegeneration are complex processes where pyrimidine derivatives are showing promise.
-
Anti-inflammatory Activity: Some trifluoromethyl-substituted pyrazole derivatives, which share structural similarities, have shown significant anti-inflammatory activity, comparable to standard drugs like indomethacin.[10] The proposed mechanism for related heterocyclic compounds often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[11]
-
Neuroprotection: Fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, are being explored as microtubule-stabilizing agents for treating neurodegenerative conditions like Alzheimer's disease.[12] Additionally, related trifluoromethyl-containing compounds are being developed as brain-penetrant NLRP3 inflammasome inhibitors, a key target in neuroinflammatory diseases.[13]
Key Experimental Workflows
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.
Protocol: In Vitro Antiproliferative (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 5-(trifluoromethyl)pyrimidine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium and added to the wells. A control group receives medium with DMSO only.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[4]
Caption: Standard workflow for an MTT-based cell viability assay.
Safety and Toxicological Considerations
While the biological activity is promising, a thorough toxicological assessment is critical. The introduction of fluorine can sometimes lead to unexpected toxicity. For instance, a related compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported to cause toxic encephalopathy and methemoglobinemia upon inhalation in an industrial setting.[14] This underscores the necessity of conducting early-stage cytotoxicity screening against normal cell lines (e.g., HaCaT keratinocytes) and comprehensive in vivo toxicology studies for any lead candidates.[3][4]
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds in drug discovery. The convergence of the pyrimidine core's biological relevance and the trifluoromethyl group's advantageous physicochemical properties has yielded potent agents with diverse activities, most notably in oncology and infectious diseases.
Key Insights:
-
Kinase Inhibition: These derivatives are particularly effective as kinase inhibitors, with specific compounds showing potent, low-nanomolar activity against targets like FLT3, CHK1, and EGFR.
-
Broad-Spectrum Potential: The demonstrated efficacy against cancer cells, bacteria, and fungi highlights the broad therapeutic window that can be explored with this scaffold.
-
Tunability: The synthetic accessibility allows for fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on lead optimization to enhance target specificity and reduce off-target effects. In vivo studies in relevant animal models are the critical next step to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, exploring novel therapeutic areas, such as neuroinflammation and viral diseases, could uncover new applications for this privileged chemical scaffold.
References
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH). [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
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Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. [Link]
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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(PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]
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Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease. ACS Publications. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
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6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]
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Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
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Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. PubMed Central. [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Organic and Medicinal Chemistry Letters. [Link]
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Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. [Link]
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The Strategic Deployment of 5-(Trifluoromethyl)pyrimidin-2-ol in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, 5-(trifluoromethyl)pyrimidin-2-ol has emerged as a particularly valuable scaffold. Its unique electronic and structural features, including the potent electron-withdrawing trifluoromethyl group and the versatile pyrimidinone core, provide a rich platform for the design of highly specific and effective therapeutic agents. This guide provides an in-depth analysis of this compound as a building block, detailing its synthesis, reactivity, and application in the development of innovative pharmaceuticals.
Physicochemical Properties and Tautomerism: The Foundation of Reactivity
The utility of this compound in medicinal chemistry is intrinsically linked to its fundamental physicochemical properties and the dynamic equilibrium between its tautomeric forms.
Tautomerism: A Tale of Two Forms
This compound exists in a tautomeric equilibrium between the aromatic 'enol' form (2-ol) and the non-aromatic 'keto' form (2-one). The strongly electron-withdrawing trifluoromethyl group at the 5-position significantly influences this equilibrium, favoring the lactam (keto) form, 5-(trifluoromethyl)pyrimidin-2(1H)-one, under most conditions. This preference is crucial as it dictates the primary sites of reactivity. Theoretical studies on related 2-hydroxypyrimidines confirm that while the hydroxy form can exist, the keto form is generally more stable, a trend that is amplified by electron-withdrawing substituents.[1][2]
Key Physicochemical Parameters
| Property | Estimated Value/Characteristic | Rationale |
| pKa | ~7-8 | The trifluoromethyl group's electron-withdrawing nature is expected to increase the acidity of the N-H proton compared to unsubstituted pyrimidin-2-one. |
| Solubility | Low in non-polar organic solvents, moderate in polar aprotic solvents (e.g., DMF, DMSO). | The polar pyrimidinone core and the potential for hydrogen bonding contribute to its solubility profile. |
| Lipophilicity (LogP) | The trifluoromethyl group significantly increases lipophilicity compared to a methyl or hydrogen substituent.[3] | This property is crucial for cell membrane permeability and can enhance binding to hydrophobic pockets in target proteins. |
Synthesis of the Core Scaffold: A Proposed Cyclocondensation Approach
While various methods exist for the synthesis of substituted pyrimidines, a direct and high-yield synthesis of this compound is not extensively documented. However, a robust and adaptable approach can be proposed based on the principles of cyclocondensation reactions, a common strategy for forming the pyrimidine ring.
A plausible and efficient route involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl equivalent with urea. This method is advantageous as it constructs the desired pyrimidine core with the trifluoromethyl group and the 2-hydroxyl (or its keto tautomer) in a single, convergent step.
Experimental Protocol: A Self-Validating System
This proposed protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: In-situ Generation of the 1,3-Dicarbonyl Equivalent
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add triethyl orthoformate (1.2 eq) and heat the mixture to reflux for 4-6 hours. Causality: This sequence generates the reactive ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in situ, a key electrophile for the subsequent cyclocondensation.
Step 2: Cyclocondensation
-
Cool the reaction mixture to room temperature and add urea (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). Trustworthiness: Monitoring the disappearance of the starting material ensures the reaction proceeds to completion, preventing carryover into the workup.
Step 3: Workup and Purification
-
Cool the reaction mixture and reduce the volume under vacuum.
-
Acidify the residue with 2M HCl to a pH of ~5-6, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Authoritative Grounding: Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS is required to confirm the structure and purity of the final product.
Key Transformations: Unleashing the Synthetic Potential
This compound is a versatile intermediate that can be readily converted into other key building blocks, most notably the 2-chloro derivative. Its ambident nucleophilic character also allows for selective N- or O-alkylation.
A. Conversion to 2-Chloro-5-(trifluoromethyl)pyrimidine
The transformation of the 2-ol to the 2-chloro derivative is a critical step, as the chloro group serves as an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions.
Experimental Protocol: Chlorination
-
In a flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should become a clear solution. Causality: The large excess of POCl₃ acts as both the reagent and the solvent, driving the reaction to completion.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-5-(trifluoromethyl)pyrimidine.
B. Regioselective N- and O-Alkylation
The tautomeric nature of this compound presents a challenge and an opportunity for regioselective alkylation. The choice of base, solvent, and electrophile can influence the reaction to favor either N- or O-alkylation.
-
N-Alkylation: Generally favored under thermodynamic control using a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent like DMF. The resulting anion has significant charge density on the nitrogen atom.
-
O-Alkylation: Can be favored under kinetic control using a softer base (e.g., K₂CO₃ or Cs₂CO₃) and a more reactive alkylating agent. The use of silver salts can also promote O-alkylation.
Applications in Medicinal Chemistry: Case Studies
The 5-(trifluoromethyl)pyrimidine scaffold is a prominent feature in a number of kinase inhibitors, where it often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Case Study 1: Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)
In the development of dual inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), the 5-trifluoromethyl-2-aminopyrimidine core was identified as a potent pharmacophore.[4] Molecular docking studies revealed that the 2-amino group of the pyrimidine ring forms a crucial hydrogen bond with the hinge region residue Cys694 of FLT3.[4] The trifluoromethyl group is often positioned in a hydrophobic pocket, where it can contribute to binding affinity and modulate the overall physicochemical properties of the inhibitor.[4]
Case Study 2: EGFR Inhibitors for Cancer Therapy
Derivatives of 5-trifluoromethylpyrimidine have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] In these designs, the 2- and 4-positions of the pyrimidine ring are functionalized to interact with the ATP-binding site of EGFR, while the 5-trifluoromethyl group occupies a hydrophobic region, contributing to the overall binding affinity and selectivity.[5]
Case Study 3: Anti-tubercular Agents
The trifluoromethyl pyrimidinone scaffold has been identified as a promising starting point for the development of new anti-tubercular agents.[6] Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group at the 6-position (or 5-position depending on numbering) is preferred for potent activity against Mycobacterium tuberculosis.[6]
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a unique combination of properties that are highly sought after in modern drug design. The electron-withdrawing nature of the trifluoromethyl group, coupled with the versatile reactivity of the pyrimidinone core, provides chemists with a powerful tool to fine-tune the biological activity and pharmacokinetic profile of drug candidates. While its direct synthesis requires further optimization, its utility is evident in the growing number of clinical candidates and approved drugs that feature this privileged scaffold. As our understanding of its reactivity and biological interactions continues to expand, this compound is poised to play an even more significant role in the discovery of next-generation therapeutics.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry. [Link]
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Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals. [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]
-
Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyura Cross-Coupling and SNAr Reactions. Molecules. [Link]
-
One-Pot Multicomponent Selective Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives. Chemistry – An Asian Journal. [Link]
-
Synthesis of 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. ResearchGate. [Link]
-
WO2018083098A1 -[4][5][7]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Google Patents.
-
Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Structural Chemistry. [Link]
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Agrochemical solutions. Wacker Chemie AG. [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]
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ORTEP Diagram of the X-ray crystal structure of 5b at a probability level of 50%. ResearchGate. [Link]
- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol
Abstract
This technical guide provides detailed, field-proven protocols for the synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol, a critical building block in modern medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, robust and scalable synthetic routes to molecules like this compound are of paramount importance to researchers in drug development. This document outlines a validated multi-step synthetic pathway, beginning from readily available commercial starting materials. We delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into process optimization and validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring can profoundly and beneficially alter the physicochemical properties of a molecule. This substitution often leads to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Increased Lipophilicity: The -CF3 group increases the molecule's ability to permeate biological membranes.
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
Given these advantages, 5-(Trifluoromethyl)pyrimidine derivatives have been investigated as potent inhibitors for various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) kinases in anti-cancer research.[1] The synthesis of the core intermediate, this compound, is therefore a foundational step for the discovery of novel therapeutics.
This guide focuses on a modern, reliable synthetic route that avoids harsh, low-temperature conditions or hazardous oxidants often associated with older methods.[2] The presented protocol is designed for scalability and high yield, making it suitable for both academic research and industrial drug development.[2]
Overview of the Primary Synthetic Strategy
The most effective synthesis of this compound proceeds through a three-step sequence involving cyclocondensation, tosylation, and base-mediated aromatization. This pathway is advantageous due to its use of inexpensive starting materials and controllable reaction conditions.[2]
Figure 1: Three-step synthesis pathway to this compound.
Scientific Rationale:
-
Cyclocondensation: This initial step builds the core heterocyclic ring. The reaction between a 1,3-diamine equivalent and an ester forms the tetrahydropyrimidine structure.
-
Tosylation: The hydroxyl group in Intermediate 1 is a poor leaving group. Reacting it with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate, which is an excellent leaving group. This conversion is critical for facilitating the subsequent elimination reaction.
-
Aromatization: The final step uses a strong base (e.g., sodium hydroxide) to induce an elimination reaction. The base removes a proton, leading to the departure of the tosylate group and the formation of a double bond, resulting in the stable, aromatic pyrimidin-2-ol ring system.
Detailed Synthesis Protocols
This section provides comprehensive, step-by-step instructions for each stage of the synthesis.
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
Principle: This is a cyclocondensation reaction where 1,3-diamino-2-hydroxypropane reacts with ethyl trifluoroacetate to form the heterocyclic ring. The reaction is driven to completion by heating, which removes the ethanol and water byproducts.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diamino-2-hydroxypropane | 90.12 | (Specify) | (Specify) |
| Ethyl trifluoroacetate | 142.08 | (Specify) | (Specify) |
| Xylene | - | (Specify) | - |
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus or a water separator and a reflux condenser, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate in the solvent (e.g., xylene).[2]
-
Heat the reaction mixture to 160-180°C and allow it to reflux for 4-6 hours.[2] Monitor the reaction progress by observing the collection of water/ethanol in the separator.
-
Once the reaction is complete (as determined by TLC or the cessation of byproduct collection), cool the mixture to room temperature.
-
Add a pulping solvent such as petroleum ether or n-hexane to precipitate the product.[2]
-
Stir the resulting slurry, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold pulping solvent and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of the Tosylated Intermediate (Intermediate 2)
Principle: The hydroxyl group of Intermediate 1 is converted to a tosylate ester using p-toluenesulfonyl chloride in the presence of a base (triethylamine) to neutralize the HCl byproduct. This prepares the molecule for the final elimination step.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 168.12 | (Specify) | (Specify) |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | ~2.2 eq. | (Specify) |
| Triethylamine (Et3N) | 101.19 | ~3.0 eq. | (Specify) |
| Dichloromethane (DCM) | - | (Specify) | - |
Protocol:
-
Dissolve Intermediate 1 in dichloromethane (DCM) in a round-bottom flask and add triethylamine.[2]
-
Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Add p-toluenesulfonyl chloride in portions, ensuring the internal temperature remains below 5°C.[2]
-
Stir the reaction at 0°C for 3-4 hours after the addition is complete. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with DCM.[2]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na2SO4).[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by slurrying with petroleum ether, filter, and dry to yield the pure tosylated intermediate. A typical yield for this step is around 80%.[2]
Step 3: Synthesis of this compound (Final Product)
Principle: A base-mediated elimination of the tosyl group from Intermediate 2, followed by tautomerization, yields the final aromatic product. Dimethyl sulfoxide (DMSO) is an excellent solvent for this type of reaction.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 2 | (Calculated) | (Specify) | (Specify) |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.2 eq. | (Specify) |
| Dimethyl sulfoxide (DMSO) | - | (Specify) | - |
| Ethyl Acetate | - | (Specify) | - |
| Water | - | (Specify) | - |
Protocol:
-
Dissolve the tosylated intermediate in dimethyl sulfoxide (DMSO) in a flask.[2]
-
Add sodium hydroxide (or potassium hydroxide) to the solution.[2]
-
Stir the reaction mixture at room temperature for approximately 48 hours.[2] The reaction can be gently heated (e.g., to 40°C) to reduce the reaction time, if necessary.[2]
-
After the reaction is complete (monitored by TLC), add water and ethyl acetate to the flask for extraction.[2]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[2]
-
Combine all organic phases, wash once with brine, and dry over anhydrous Na2SO4.[2]
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by pulping/recrystallization from a petroleum ether:ethyl acetate mixture (e.g., 5:1 ratio) to obtain this compound as a white solid.[2]
Figure 2: General workflow for product workup and purification.
Data Summary and Validation
The following table summarizes typical results based on examples provided in the cited literature, demonstrating the effectiveness of this protocol.
| Step | Key Reagents | Solvent(s) | Temp. | Time | Typical Yield | Reference |
| 1. Cyclocondensation | Ethyl trifluoroacetate | Xylene | 160°C | 4h | Not specified | [2] |
| 2. Tosylation | p-Toluenesulfonyl chloride, Et3N | DCM | 0°C | 3-4h | ~80% | [2] |
| 3. Aromatization | NaOH | DMSO | Room Temp. | 48h | ~75% | [2] |
Characterization: The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy should show characteristic signals for the pyrimidine ring protons. For example, a published spectrum shows a singlet at 8.43 ppm for the two equivalent protons in the pyrimidine ring (in MeOD).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents (DCM, Xylene, Ethyl Acetate, Petroleum Ether): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Bases (NaOH, KOH, Et3N): Corrosive. Avoid contact with skin and eyes.
-
High Temperatures: The first step involves heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.
Conclusion
The multi-step synthesis presented here offers a robust, scalable, and high-yielding route to this compound. By understanding the chemical principles behind each transformation—from the initial ring formation to the crucial tosylation and final base-mediated aromatization—researchers can confidently reproduce and, if necessary, adapt this protocol for their specific needs. This foundational molecule serves as a gateway to a wide array of complex trifluoromethylated pyrimidine derivatives, accelerating the development of next-generation pharmaceuticals.
References
- Synthetic method of 2-(trifluoromethyl) pyrimidine-5-ol.
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH), PMC. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH), PMC. [Link]
-
General pyrimidine synthesis overview. Organic Chemistry Portal. [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]
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Purification of 5-(Trifluoromethyl)pyrimidin-2-ol by Recrystallization: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(Trifluoromethyl)pyrimidin-2-ol is a critical heterocyclic building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by its trifluoromethyl group.[1][2] The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This application note provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids. We will delve into the theoretical principles of recrystallization, present a systematic protocol for solvent selection, and offer a detailed, step-by-step methodology for the purification process, complete with troubleshooting and safety considerations.
Introduction: The Importance of Purity in Trifluoromethylated Heterocycles
Pyrimidine derivatives are a cornerstone of numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties.[3] The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound has emerged as a valuable intermediate in the synthesis of novel therapeutics.
The presence of impurities, such as starting materials, by-products, or degradation products, in a key intermediate can have profound consequences on the subsequent synthetic steps and the final compound's biological activity and safety profile. Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a desired compound from its impurities.[4][5][6] This method is predicated on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[5][7][8] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at an elevated temperature and then allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solution.[4][9]
The Guiding Principles of Recrystallization
Successful recrystallization is a blend of science and art, governed by the principles of solubility.[5] The ideal recrystallization solvent should exhibit the following characteristics[4][7][10]:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals.[10]
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the crystals after isolation.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
The process of recrystallization involves a series of interdependent mechanisms, including dissolution, nucleation, and crystal growth.[4] Slow cooling is often crucial as it encourages the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[7]
Physicochemical Profile and Solvent Selection for this compound
The molecular structure of this compound, featuring a polar pyrimidine core with a hydrogen-bonding hydroxyl group and a lipophilic trifluoromethyl group, suggests an intermediate polarity. This profile indicates that a single solvent may not be ideal, and a mixed-solvent system could be more effective.
Protocol for Solvent Screening
A systematic approach to solvent selection is critical for developing an effective recrystallization protocol. This involves testing the solubility of the crude this compound in a range of common laboratory solvents of varying polarities.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)
-
Test tubes or small vials
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of approximately 3 mL is reached. Record the solubility at room temperature.
-
If the solid does not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent. Add more solvent in small portions until the solid dissolves completely.
-
If the solid dissolves readily in the hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will show poor solubility at room temperature but high solubility at its boiling point, with good crystal formation upon cooling.
Data Interpretation:
| Solvent | Polarity | Predicted Solubility of this compound | Suitability for Recrystallization |
| Heptane | Non-polar | Likely insoluble at all temperatures. | Poor as a single solvent; potentially useful as an anti-solvent. |
| Toluene | Non-polar | Low solubility expected. | Potentially suitable, but its high boiling point can be a drawback. |
| Ethyl Acetate | Medium | Good solubility when hot, lower when cold. | A promising candidate. |
| Acetone | Medium | Likely to be a very good solvent, potentially too soluble even when cold. | May not be ideal for high recovery. |
| Isopropanol | Polar Protic | Good solubility, especially when hot. | A strong candidate. |
| Ethanol | Polar Protic | Good solubility, potentially too soluble at room temperature. | May require a co-solvent (anti-solvent) like water. |
| Water | Polar Protic | The hydroxyl group may confer some solubility, but the trifluoromethyl group will limit it. | Likely poor solubility; could be an excellent anti-solvent with a miscible organic solvent. |
Detailed Recrystallization Protocol
Based on the physicochemical properties of similar pyrimidine derivatives and trifluoromethyl-containing compounds, a mixed solvent system of ethyl acetate and heptane is a promising starting point. Ethyl acetate should effectively dissolve the compound when heated, while the addition of the non-polar heptane as an anti-solvent will decrease its solubility and promote crystallization upon cooling. A similar system of petroleum ether and ethyl acetate has been noted for the purification of a related compound.[11]
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add hot ethyl acetate portion-wise until the solid completely dissolves.[9][12] Causality: Using the minimum amount of hot solvent is crucial for obtaining a saturated solution, which is necessary for maximizing the recovery of the purified compound upon cooling.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add heptane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Gently reheat the solution until it becomes clear again. Causality: The addition of a non-polar anti-solvent (heptane) reduces the overall solvating power of the medium, inducing crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, well-defined crystals, avoid disturbing the flask during this period.[7] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, effectively excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and heptane to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by techniques such as melting point determination and NMR spectroscopy.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. | Add more solvent. / Reheat to dissolve the oil and allow to cool more slowly. |
| No Crystal Formation | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Recovery | Too much solvent was used. / The crystals were washed with a solvent that was not cold. / Premature crystallization during hot filtration. | Concentrate the filtrate and cool again to recover more product. / Ensure the washing solvent is chilled. / Use a heated funnel for hot filtration. |
| Cloudy Crystals | Trapped solvent or impurities. | Ensure slow crystal growth and adequate drying. Redissolve and recrystallize if necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable. Avoid open flames.
-
Compounds similar to this compound may cause skin and eye irritation and respiratory irritation.[13] Avoid inhalation of dust and vapors.
-
Use caution when heating solvents to prevent bumping. The use of boiling chips or a magnetic stir bar is recommended.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
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National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]
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Unknown Source. (n.d.). Guide for crystallization. Retrieved from [Link]
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ACS Publications. (n.d.). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 5-FU in various solvents. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
-
Unknown Source. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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Unknown Source. (n.d.). Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Retrieved from [Link]
-
Google Patents. (n.d.). US10239882B2 - Substituted 5-methyl-[3][4][14]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Retrieved from
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sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)pyrimidin-2-ol at the Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-(Trifluoromethyl)pyrimidin-2-ol Derivatization
This compound is a privileged scaffold in medicinal chemistry. The trifluoromethyl group (-CF3) often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The pyrimidin-2-ol core, with its tautomeric nature, presents a unique synthetic handle for introducing molecular diversity. Derivatization at the 2-hydroxyl position allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of this key pharmacophore. This guide provides a comprehensive overview of the primary methods for derivatizing the hydroxyl group of this compound, including O-alkylation, O-acylation, and O-sulfonylation, complete with detailed protocols and mechanistic insights.
Understanding the Tautomerism and Reactivity of this compound
This compound exists in a tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one form. This equilibrium is a critical consideration in its derivatization, as it presents two potential sites for electrophilic attack: the oxygen of the hydroxyl group and the nitrogen at position 1. The regioselectivity of the reaction (N- vs. O-derivatization) is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the presence of substituents on the pyrimidine ring.[1][2][3] Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion, while N-alkylation can be competitive, particularly with certain alkylating agents and reaction conditions.
I. O-Alkylation: Crafting Ethers of this compound
The introduction of an ether linkage at the 2-position can significantly impact the pharmacological profile of the molecule. Two of the most reliable methods for achieving O-alkylation are the Williamson ether synthesis and the Mitsunobu reaction.
A. Williamson Ether Synthesis: A Classic and Versatile Approach
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4] For this compound, this involves deprotonation of the hydroxyl group to form the more nucleophilic pyrimidinate anion, which then displaces a halide from an alkylating agent.
Rationale for Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the pyrimidin-2-ol without promoting side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and handling.[5] Stronger bases like sodium hydride (NaH) can also be used but may lead to lower selectivity.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.[4]
-
Alkylating Agent: Primary alkyl halides (iodides and bromides) are the best electrophiles for this reaction due to their high reactivity in SN2 displacements and reduced likelihood of elimination side reactions.[4]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. sciforum.net [sciforum.net]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 5-(Trtrifluoromethyl)pyrimidin-2-ol in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs, particularly in oncology. Its ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases makes it an ideal starting point for inhibitor design. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring significantly enhances the therapeutic potential of these inhibitors. The -CF3 group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of kinase inhibitors derived from 5-(trifluoromethyl)pyrimidin-2-ol, a key starting material for accessing this valuable chemical space.
Core Synthetic Strategy: From Uracil to Activated Pyrimidine
The primary challenge in utilizing this compound lies in its conversion to more reactive intermediates, typically di-chloro pyrimidines, which are amenable to sequential nucleophilic aromatic substitution (SNAr) reactions. The overall workflow involves the synthesis of the core heterocyclic system, its activation via chlorination, and subsequent elaboration into the final kinase inhibitor.
Figure 1: General workflow for kinase inhibitor synthesis.
Part 1: Synthesis and Activation of the Core Scaffold
The most common and versatile intermediate for this class of inhibitors is 2,4-dichloro-5-(trifluoromethyl)pyrimidine. We present a robust protocol starting from 5-(trifluoromethyl)uracil, which exists in tautomeric equilibrium with the corresponding diol form of the pyrimidine.
Protocol 1: Chlorination of 5-(Trifluoromethyl)uracil
This protocol details the conversion of 5-(trifluoromethyl)uracil to the activated 2,4-dichloro intermediate. This step is critical as it transforms the relatively inert hydroxyl groups (in the enol form) into excellent leaving groups (chlorides) for subsequent SNAr reactions.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for converting hydroxypyrimidines (and their tautomeric pyrimidinones) into chloropyrimidines.[3] The reaction often requires high temperatures to drive the conversion. In some cases, the addition of a tertiary amine base like pyridine or N,N-diethylaniline can facilitate the reaction, and for particularly challenging substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed for more aggressive chlorination.[4] For scalability and environmental considerations, solvent-free methods using equimolar reagents in a sealed reactor are highly effective.[3]
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Teflon-lined stainless steel reactor
Procedure:
-
Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add 5-(trifluoromethyl)uracil (0.5 moles).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (0.5 to 1.1 moles). If a base is required, add one equivalent of pyridine (0.5 moles).
-
Reaction: Seal the reactor securely and heat the mixture to 140 °C for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS if possible by carefully taking aliquots.
-
Work-up: After cooling the reactor to room temperature, open it carefully in a well-ventilated fume hood. Quench the reaction mixture by slowly pouring it onto crushed ice or into cold water (~0 °C).
-
Neutralization and Extraction: Neutralize the acidic aqueous solution to a pH of 8-9 with a saturated sodium carbonate (Na₂CO₃) solution. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: If a solid precipitates, it can be collected by filtration, washed with water, and dried.[3] If extracted, the organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Part 2: Elaboration of the Scaffold into Kinase Inhibitors
With the activated intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, in hand, the synthesis proceeds through sequential nucleophilic aromatic substitution reactions. The chlorine atom at the C4 position is generally more reactive than the one at C2, allowing for selective and stepwise introduction of different amine-containing fragments.
Figure 2: Stepwise SNAr for building kinase inhibitors.
Protocol 2: Synthesis of a Diaminopyrimidine-based Kinase Inhibitor Core
Rationale: The SNAr reaction is a cornerstone of pyrimidine chemistry. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the trifluoromethyl group makes the carbon atoms at positions 2 and 4 highly electrophilic and susceptible to nucleophilic attack. The first substitution at C4 typically proceeds under milder conditions, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The second substitution at the less reactive C2 position usually requires higher temperatures.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Primary or secondary amine (R¹-NH₂)
-
A different primary or secondary amine (R²-NH₂)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Solvent (e.g., n-butanol, isopropanol, or DMF)
Procedure:
Step A: First Nucleophilic Substitution (C4 Position)
-
Reaction Setup: Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as n-butanol.
-
Addition of Nucleophile and Base: Add the first amine (R¹-NH₂, 1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine intermediate, can be purified by column chromatography or taken directly to the next step.
Step B: Second Nucleophilic Substitution (C2 Position)
-
Reaction Setup: Dissolve the intermediate from Step A (1.0 eq) in a suitable solvent (e.g., n-butanol or a sealed tube with isopropanol).
-
Addition of Second Nucleophile: Add the second amine (R²-NH₂, 1.2-2.0 eq).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-140 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Purification: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be evaporated, and the crude product purified by column chromatography or recrystallization to yield the final diaminopyrimidine kinase inhibitor.
Application Examples and Biological Activity
The 5-(trifluoromethyl)pyrimidine scaffold has been successfully employed to generate potent inhibitors against a range of therapeutically relevant kinases.
Example 1: EGFR Inhibitors
A series of novel 5-(trifluoromethyl)pyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[5] The synthesis starts from 2,4-dichloro-5-(trifluoromethyl)pyrimidine and introduces a substituted aminothiophene at the C4 position, followed by the addition of a substituted aniline at the C2 position.[5]
Example 2: Dual FLT3 and CHK1 Inhibitors
Table 1: Biological Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Cellular Activity (Cell Line) | IC₅₀ (µM) | Reference |
| 9u | EGFR | 0.091 | A549 (Lung Cancer) | 0.35 | [5] |
| MCF-7 (Breast Cancer) | 3.24 | [5] | |||
| PC-3 (Prostate Cancer) | 5.12 | [5] | |||
| Compound 30 | FLT3-WT | 0.0016 | MV4-11 (AML) | 0.0003 | [6] |
| FLT3-D835Y | 0.0007 | [6] | |||
| CHK1 | 0.0012 | [6] | |||
| Compound 36 | FLT3-WT | 0.0011 | MV4-11 (AML) | 0.0004 | [6] |
| FLT3-D835Y | 0.0005 | [6] | |||
| CHK1 | 0.0014 | [6] |
Conclusion and Future Outlook
The this compound scaffold is a highly valuable and versatile starting point for the synthesis of potent and selective kinase inhibitors. The trifluoromethyl group imparts favorable pharmacological properties, while the pyrimidine core serves as an effective hinge-binding motif. The synthetic protocols outlined in this guide, from the activation of the pyrimidine ring via chlorination to the stepwise introduction of diverse functionalities through SNAr reactions, provide a robust framework for drug discovery campaigns. The continued exploration of novel substituents at the C2 and C4 positions of this scaffold is expected to yield next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles for the treatment of cancer and other diseases.
References
-
He, Y., Gong, M., Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2446-2458. Available at: [Link]
-
Wang, Y., Li, Y., Zhang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(10), 1253-1264. Available at: [Link]
-
Luo, Y., & Prestwich, G. D. (2001). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 6(12), 954-958. Available at: [Link]
-
Janjigian, A. D., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7223. Available at: [Link]
- Bayer AG. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds, 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. Google Patents. CA2099931A1.
-
Serafin, K., Wujec, M., & Płaziński, W. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Available at: [Link]
-
Rosse, G., & Fabbro, D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14734-14789. Available at: [Link]
-
Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 1221-1230. Available at: [Link]
-
Rosse, G., & Fabbro, D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14734-14789. Available at: [Link]
-
Luo, Y., & Prestwich, G. D. (2001). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 6(12), 954-958. Available at: [Link]
-
He, Y., Gong, M., Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2446-2458. Available at: [Link]
-
Wang, Y., Li, Y., Zhang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(10), 1253-1264. Available at: [Link]
-
Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 1221-1230. Available at: [Link]
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- 4. indianchemicalsociety.com [indianchemicalsociety.com]
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Synthesis of Potent EGFR Inhibitors Utilizing a 5-(Trifluoromethyl)pyrimidin-2-ol Scaffold: An Application Note and Protocol
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of epidermal growth factor receptor (EGFR) inhibitors based on a 5-(trifluoromethyl)pyrimidine core, starting from the readily accessible 5-(trifluoromethyl)pyrimidin-2-ol. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
Introduction: Targeting EGFR with Fluorinated Pyrimidines
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has been a highly successful therapeutic strategy.[2]
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs, including the EGFR inhibitor Osimertinib.[3] This is due to its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP.[4] The incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring offers several advantages in drug design. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyrimidine ring system, influencing its binding affinity.[5] Furthermore, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability and metabolic stability, improving the overall pharmacokinetic profile of the inhibitor.[5]
This application note details a robust and versatile synthetic route to a library of potent EGFR inhibitors, beginning with the chlorination of this compound and proceeding through a key nucleophilic aromatic substitution (SNAr) step.
The EGFR Signaling Pathway: A Target for Cancer Therapy
The EGFR signaling cascade is a complex network that ultimately leads to cell growth and proliferation. Understanding this pathway is crucial for appreciating the mechanism of action of EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Synthetic Strategy and Protocols
The overall synthetic strategy involves a two-step process: the conversion of the starting material, this compound, to the key intermediate, 2-chloro-5-(trifluoromethyl)pyrimidine, followed by a nucleophilic aromatic substitution with a variety of substituted anilines to generate the final EGFR inhibitors.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This protocol describes the conversion of this compound to the corresponding chloride using phosphorus oxychloride (POCl3). This is a standard method for the chlorination of hydroxypyrimidines.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
(Optional) Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-(trifluoromethyl)pyrimidine as a solid.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.2 (s, 3F).
-
MS (ESI): m/z calculated for C₅H₂ClF₃N₂ [M+H]⁺: 183.00; found: 183.0.
Protocol 2: Synthesis of N-(Aryl)-5-(trifluoromethyl)pyrimidin-2-amine Derivatives
This protocol details the nucleophilic aromatic substitution reaction between 2-chloro-5-(trifluoromethyl)pyrimidine and various substituted anilines to generate the final EGFR inhibitors.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloro-4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in 2-propanol or DMF, add the substituted aniline (1.1 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
If using 2-propanol, the product may precipitate upon cooling. The solid can be collected by filtration, washed with cold 2-propanol, and dried.
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Expected Yield: 60-90%
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized compounds can be evaluated for their inhibitory activity against EGFR kinase and their anti-proliferative effects on various cancer cell lines. A preliminary SAR can be established based on the in vitro data.
Table 1: Hypothetical Biological Data for Synthesized EGFR Inhibitors
| Compound ID | R-Group on Aniline | EGFR IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) |
| I-1 | 4-OCH₃ | 50 | 1.2 |
| I-2 | 3-Cl, 4-F | 25 | 0.8 |
| I-3 | 4-(Morpholin-4-yl) | 15 | 0.5 |
| Gefitinib | (Reference) | 30 | 1.0 |
Data is hypothetical and for illustrative purposes only.
The SAR data often reveals that electron-donating or specific hydrogen-bonding groups on the aniline moiety can enhance the inhibitory activity.[7] For instance, the morpholine group in compound I-3 can form additional hydrogen bonds in the ATP-binding pocket, leading to increased potency.[4]
Conclusion
The synthetic route utilizing this compound provides an efficient and versatile platform for the generation of novel EGFR inhibitors. The protocols outlined in this application note are robust and can be adapted for the synthesis of a diverse library of compounds for further biological evaluation. The strategic incorporation of the 5-trifluoromethylpyrimidine scaffold is a promising approach in the ongoing quest for more effective and selective cancer therapeutics.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2486-2497. [Link][3][7]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information. [Link][1]
-
METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. [Link][8]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. [Link][3][5]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed. [Link][2]
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. National Center for Biotechnology Information. [Link][9]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][5]
-
Purification of EGFR-TK protein. EGFR-TK was purified with the DEAE... ResearchGate. [Link][10]
-
Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link][11]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link][12]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link][6]
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Center for Biotechnology Information. [Link][4]
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Preparation of Potent FLT3 Inhibitors from 5-(Trifluoromethyl)pyrimidin-2-ol: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis, characterization, and biological evaluation of FMS-like tyrosine kinase 3 (FLT3) inhibitors, starting from the readily available building block, 5-(trifluoromethyl)pyrimidin-2-ol. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for acute myeloid leukemia (AML) and other FLT3-driven malignancies.
Introduction: The Critical Role of FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and conferring a poor prognosis.[3]
The clinical significance of FLT3 mutations has established it as a key therapeutic target in AML.[4] The development of small molecule FLT3 inhibitors has revolutionized the treatment landscape for this aggressive disease. These inhibitors can be broadly classified into two types: Type I inhibitors that bind to the active conformation of the kinase and Type II inhibitors that target the inactive conformation. Several FLT3 inhibitors, such as the first-generation multi-kinase inhibitor midostaurin and the more selective second-generation inhibitors like gilteritinib, have received regulatory approval and demonstrated clinical benefit.[2][5]
The 5-(trifluoromethyl)pyrimidine scaffold is a privileged core structure in medicinal chemistry, known for its ability to form key interactions with the hinge region of various kinases. The trifluoromethyl group can enhance metabolic stability and binding affinity. Starting from this compound, a versatile synthetic route can be employed to generate a library of potent and selective FLT3 inhibitors. This guide will delineate the synthetic strategies and biological evaluation protocols to facilitate the discovery of next-generation FLT3-targeted therapies.
I. Synthesis of FLT3 Inhibitors from this compound
The synthetic strategy commences with the conversion of the hydroxyl group of this compound into a more versatile functional group, typically a chlorine atom, to enable subsequent nucleophilic aromatic substitution reactions.
Diagram: Synthetic Pathway
Caption: General synthetic route from this compound.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This protocol describes the chlorination of this compound, a critical first step in the synthesis of the target inhibitors.
Rationale: The conversion of the hydroxyl group to a chloro group transforms the pyrimidine ring into an electrophile, susceptible to nucleophilic attack by various amines in the subsequent steps. Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other high-boiling inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives
This protocol outlines the nucleophilic aromatic substitution of the chloro-intermediate with a desired amine.
Rationale: This step introduces the key side chains that will interact with the FLT3 kinase. The choice of amine is critical for determining the potency and selectivity of the final inhibitor. The reaction can be performed under thermal conditions or, for less reactive amines, using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Desired amine (e.g., an aniline or an aliphatic amine)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling polar aprotic solvent
-
For Buchwald-Hartwig amination:
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous toluene or dioxane
-
-
Reaction vessel suitable for heating
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (Thermal Amination):
-
In a reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) in NMP.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 2-amino-5-(trifluoromethyl)pyrimidine derivative.
Procedure (Buchwald-Hartwig Amination):
-
To an oven-dried reaction vessel under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), the desired amine (1.2 eq), Cs2CO3 (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene or dioxane and degas the mixture.
-
Heat the reaction to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the product.
II. Characterization of Synthesized Inhibitors
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR spectroscopy to confirm the chemical structure. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compounds. |
III. Biological Evaluation of FLT3 Inhibitors
The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their potency and selectivity.
Diagram: FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Protocol 3: In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro potency of the synthesized compounds against the FLT3 kinase.[6]
Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production in the presence of the inhibitor corresponds to its potency.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitors dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized inhibitors in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
In a white assay plate, add the inhibitor solution.
-
Add the FLT3 kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Typical Concentration/Condition |
| FLT3 Kinase | 1-5 ng/reaction |
| Substrate | 0.2 mg/mL Poly(Glu, Tyr) 4:1 |
| ATP | 10-50 µM |
| Incubation Time | 60 minutes at 30 °C |
Protocol 4: Cell-Based FLT3 Inhibition Assay (MV-4-11 Cell Proliferation)
This protocol assesses the anti-proliferative activity of the synthesized compounds in a human AML cell line endogenously expressing a mutant FLT3-ITD.[7]
Rationale: The MV-4-11 cell line is dependent on the constitutive activity of the FLT3-ITD for its proliferation and survival.[7] Therefore, the inhibition of cell growth in this cell line is a good indicator of the cellular efficacy of the FLT3 inhibitors.
Materials:
-
MV-4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottom, white-walled 96-well plates
-
Humidified incubator at 37 °C with 5% CO2
-
Plate reader capable of measuring luminescence
Procedure:
-
Culture MV-4-11 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare a serial dilution of the synthesized inhibitors and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor).
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values for cell growth inhibition as described in the previous protocol.
Protocol 5: Western Blot Analysis of FLT3 Signaling
This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
Rationale: An effective FLT3 inhibitor should decrease the autophosphorylation of the FLT3 receptor and subsequently reduce the phosphorylation of key downstream effectors like STAT5, AKT, and ERK.[7]
Materials:
-
MV-4-11 cells
-
Synthesized inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV-4-11 cells with varying concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins.
IV. Data Analysis and Interpretation
The data obtained from the biological assays should be analyzed to determine the structure-activity relationship (SAR) of the synthesized compounds. Key parameters to consider include:
-
IC50 values: The concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell proliferation. Lower IC50 values indicate higher potency.
-
Selectivity: The potency of the inhibitor against FLT3 compared to other kinases. This can be assessed by testing the compounds against a panel of kinases.
-
Cellular efficacy: The ability of the inhibitor to inhibit the proliferation of FLT3-dependent cancer cells.
By systematically modifying the structure of the initial hits and evaluating their biological activity, researchers can identify lead compounds with improved potency, selectivity, and drug-like properties for further development as potential treatments for AML.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Med Chem. 2023 Dec 7;15(2):539-552. [Link]
-
Potency of FLT3 inhibitors in biochemical and cellular assays. ResearchGate. [Link]
-
The value of FLT3 inhibitors in AML and focus for future trial designs. YouTube. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2018 Sep; 23(9): 2199. [Link]
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Blood Rev. 2019 May;35:1-11. [Link]
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncol Lett. 2024 Oct; 28(4): 374. [Link]
-
FLT3 Kinase Assay Kit. BPS Bioscience. [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Sci. 2018 Oct; 109(10): 2973–2980. [Link]
-
A Review of FLT3 Kinase Inhibitors in AML. Cancers (Basel). 2023 Oct; 15(19): 4875. [Link]
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Front Pharmacol. 2024; 15: 1359194. [Link]
-
“FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors. J Clin Med. 2021 May; 10(10): 2163. [Link]
-
The roles of FLT3 in hematopoiesis and leukemia. Blood. 2002 Sep 15;100(6):1910-20. [Link]
-
Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance. Cancers (Basel). 2019 Jun; 11(6): 836. [Link]
-
FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. 2011 May 19; 117(20): 5459–5469. [Link]
-
The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Crown Bioscience. [Link]
-
FLT3-ITD is a driver mutation associated with high leukemic burden, poor prognosis, and increased relapse risk. ITD mutations induce constitutive activation of the FLT3 signaling pathway, promoting leukemic proliferation and therapy resistance. The second subtype, FLT3 tyrosine kinase domain (TKD) mutations, occurs in 7–10% of AML cases. Real-World Utilization of Midostaurin in Combination with Intensive Chemotherapy for Patients with FLT3 Mutated Acute Myeloid Leukemia: A Multicenter Study. J Clin Med. 2024 Jan; 13(2): 549. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Front. Chem., 14 July 2022. [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]
-
High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Mol Cell Proteomics. 2019 May; 18(5): 947–961. [Link]
-
Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis. Front Oncol. 2021; 11: 641505. [Link]
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines from 5-(Trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to function as bioisosteres, leading to a wide range of biological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a comprehensive guide to the synthesis of a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine, specifically 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, starting from the readily available 5-(trifluoromethyl)pyrimidin-2-ol.
The synthetic strategy detailed herein is a robust three-step process designed for efficiency and scalability. It leverages a classical chlorination reaction to activate the pyrimidine ring, followed by nucleophilic substitution with hydrazine, and culminates in a cyclocondensation to construct the desired fused pyrazolo[1,5-a]pyrimidine scaffold. This guide provides not only step-by-step protocols but also delves into the mechanistic rationale behind each transformation, offering researchers the foundational knowledge for further derivatization and optimization.
Synthetic Strategy Overview
The overall synthetic pathway from this compound to 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is depicted below. The process is initiated by the conversion of the pyrimidinol to a more reactive chloro-intermediate, which then undergoes hydrazinolysis. The resulting hydrazinopyrimidine is the key precursor for the final cyclocondensation step with a β-dicarbonyl compound to yield the target pyrazolopyrimidine.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
Scientific Rationale
The initial step involves the conversion of the hydroxyl group of this compound into a chlorine atom. Pyrimidin-2-ols exist in tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This inherent stability makes the hydroxyl group a poor leaving group for nucleophilic substitution. Therefore, activation is necessary. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyrimidines and other heterocyclic hydroxyl compounds.[1] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the desired 2-chloropyrimidine. This transformation is crucial as the chloro-substituent is an excellent leaving group, facilitating the subsequent nucleophilic substitution with hydrazine.
Experimental Protocol
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in toluene.
-
Add N,N-dimethylaniline (1.2 equivalents) to the suspension.
-
Carefully add phosphorus oxychloride (3 equivalents) dropwise to the stirred mixture at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-(trifluoromethyl)pyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Table 1: Reagent Quantities and Reaction Parameters for Step 1
| Reagent | Molar Ratio | Role | Key Parameters |
| This compound | 1 | Starting Material | --- |
| Phosphorus oxychloride (POCl₃) | 3 | Chlorinating Agent | Added dropwise |
| N,N-Dimethylaniline | 1.2 | Base/Catalyst | --- |
| Toluene | --- | Solvent | --- |
| Temperature | --- | --- | Reflux (approx. 110 °C) |
| Reaction Time | --- | --- | 3-4 hours |
Part 2: Synthesis of 2-Hydrazino-5-(trifluoromethyl)pyrimidine
Scientific Rationale
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyrimidine ring is displaced by a hydrazinyl group. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens makes the 2-position highly susceptible to nucleophilic attack. Hydrazine hydrate is a potent nucleophile that readily displaces the chloride leaving group. This reaction is typically carried out in an alcoholic solvent at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ice-cold water
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (3 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate of 2-hydrazino-5-(trifluoromethyl)pyrimidine will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum to obtain the desired product. The product is often of sufficient purity for the next step without further purification.
Table 2: Reagent Quantities and Reaction Parameters for Step 2
| Reagent | Molar Ratio | Role | Key Parameters |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 1 | Starting Material | --- |
| Hydrazine hydrate | 3 | Nucleophile | --- |
| Ethanol | --- | Solvent | --- |
| Temperature | --- | --- | Reflux (approx. 78 °C) |
| Reaction Time | --- | --- | 2-3 hours |
Part 3: Synthesis of 5,7-Dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Scientific Rationale
The final step is a cyclocondensation reaction that forms the pyrazolo[1,5-a]pyrimidine ring system. The reaction of a 2-hydrazinopyrimidine with a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds through a proposed mechanism involving the initial formation of a hydrazone by the reaction of the more reactive hydrazinyl nitrogen with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the pyrimidine ring nitrogen attacks the second carbonyl group, leading to the formation of a bicyclic intermediate. Subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine. The use of an acid catalyst, such as acetic acid, facilitates both the initial condensation and the final dehydration step.
Caption: Proposed reaction mechanism.
Experimental Protocol
Materials:
-
2-Hydrazino-5-(trifluoromethyl)pyrimidine
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazino-5-(trifluoromethyl)pyrimidine (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Table 3: Reagent Quantities and Reaction Parameters for Step 3
| Reagent | Molar Ratio | Role | Key Parameters |
| 2-Hydrazino-5-(trifluoromethyl)pyrimidine | 1 | Key Intermediate | --- |
| Acetylacetone | 1.1 | β-Dicarbonyl | --- |
| Glacial Acetic Acid | --- | Solvent/Catalyst | --- |
| Temperature | --- | --- | Reflux (approx. 118 °C) |
| Reaction Time | --- | --- | 4-6 hours |
Conclusion
This guide provides a detailed and scientifically grounded approach for the synthesis of 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine from this compound. The described three-step sequence is a reliable method for accessing this important heterocyclic scaffold. The protocols have been designed to be clear and reproducible for researchers in the field of synthetic and medicinal chemistry. By understanding the underlying principles of each transformation, scientists can adapt and modify these procedures to create a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development programs.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 5-(Trifluoromethyl)pyrimidin-2-ol
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrimidine Scaffold in Modern Agrochemicals
The relentless pursuit of enhanced crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within the vast chemical space explored by researchers, fluorine-containing heterocycles have emerged as a particularly fruitful area of investigation. The incorporation of a trifluoromethyl (CF₃) group into a molecule can dramatically improve its biological efficacy. This is attributed to the unique properties of the CF₃ group, including its high lipophilicity, which enhances cell membrane permeability, and its strong electron-withdrawing nature, which can increase metabolic stability and binding affinity to target enzymes.[1][2]
The pyrimidine ring system is a common feature in a multitude of biologically active compounds, including several classes of herbicides and fungicides.[2][3] The combination of a trifluoromethyl group with a pyrimidine scaffold, therefore, represents a promising strategy for the design of next-generation agrochemicals. This application note provides a detailed guide for the utilization of a key building block, 5-(Trifluoromethyl)pyrimidin-2-ol , in the synthesis of novel agrochemical candidates, with a particular focus on the sulfonylurea class of herbicides.
Sulfonylurea herbicides are renowned for their high potency at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme, essential for the biosynthesis of branched-chain amino acids in plants.[4][5] The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge linking an aryl or alkyl group to a heterocyclic moiety. Herein, we present a detailed synthetic protocol for a novel sulfonylurea herbicide derived from this compound.
Synthetic Strategy: A Multi-Step Approach to a Novel Sulfonylurea Herbicide
The overall synthetic strategy involves a three-step process starting from this compound. The initial step is the conversion of the hydroxyl group into a more reactive leaving group, a chloride, to facilitate subsequent nucleophilic substitution. The second step is the introduction of an amino group to furnish the key intermediate, 2-amino-5-(trifluoromethyl)pyrimidine. The final step is the coupling of this aminopyrimidine with a suitable sulfonyl isocyanate to construct the desired sulfonylurea bridge.
Caption: Overall synthetic workflow from this compound to a novel sulfonylurea herbicide.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
Rationale: The conversion of the hydroxyl group of this compound to a chloro group is a critical activation step. The resulting 2-chloro-5-(trifluoromethyl)pyrimidine is a versatile intermediate, primed for nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene (5 mL per gram of starting material).
-
Carefully add N,N-dimethylaniline (0.1 eq) to the suspension.
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-5-(trifluoromethyl)pyrimidine.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil |
Protocol 1.2: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine
Rationale: The introduction of the amino group is achieved through nucleophilic substitution of the chloride in 2-chloro-5-(trifluoromethyl)pyrimidine. Aqueous ammonia is a readily available and effective nucleophile for this transformation. The reaction is typically carried out under pressure in a sealed vessel to maintain a sufficient concentration of ammonia.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Autoclave or sealed tube
-
Standard glassware for organic synthesis
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in 1,4-dioxane (10 mL per gram of starting material).
-
Add aqueous ammonia (10 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-18 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-(trifluoromethyl)pyrimidine.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Part 2: Synthesis of the Final Sulfonylurea Herbicide
Protocol 2.1: Synthesis of a Novel Sulfonylurea Herbicide
Rationale: The final step in the synthesis is the formation of the sulfonylurea bridge. This is typically achieved by reacting the heterocyclic amine with a suitable sulfonyl isocyanate or by a two-step process involving the reaction with a sulfonyl chloride in the presence of a base.[3][7] The reaction with a pre-formed sulfonyl isocyanate is often more direct and efficient. For this example, we will use a commercially available aryl sulfonyl isocyanate.
Caption: Formation of the sulfonylurea bridge by reaction of an aminopyrimidine with a sulfonyl isocyanate.
Materials:
-
2-Amino-5-(trifluoromethyl)pyrimidine
-
2-(Methoxycarbonyl)benzenesulfonyl isocyanate (or other suitable sulfonyl isocyanate)
-
Anhydrous acetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (20 mL per gram of amine).
-
Add a catalytic amount of DBU (0.05 eq) to the solution.
-
Slowly add a solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Acidify the residue with 1M HCl to pH 3-4, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the final novel sulfonylurea herbicide.
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >97% |
| Appearance | White solid |
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the synthesis of a novel sulfonylurea herbicide candidate starting from this compound. The described protocols are robust and can be adapted for the synthesis of a library of related compounds by varying the sulfonyl isocyanate coupling partner. The strategic incorporation of the 5-trifluoromethylpyrimidine moiety is anticipated to impart favorable herbicidal properties to the final product. Further biological evaluation of these novel compounds is warranted to determine their efficacy against a range of weed species and their selectivity towards important crops.
References
-
Fujikawa, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4987. Available at: [Link]
-
PubChem. Flupyrsulfuron-methyl. National Center for Biotechnology Information. Available at: [Link]
-
Yang, G.-F., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(10), 3565-3572. Available at: [Link]
-
AERU. Flupyrsulfuron-methyl-sodium. University of Hertfordshire. Available at: [Link]
- Google Patents. (2012). Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. CN102491948A.
-
AERU. Flupyrsulfuron. University of Hertfordshire. Available at: [Link]
- Google Patents. (2010). Novel synthesis method of sulfonylurea weedicide. CN101671328B.
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. Available at: [Link]
- Andrea, T. A., & Liang, P. H. T. (1995). U.S. Patent No. 5,393,734. Washington, DC: U.S.
- Google Patents. (2012). Herbicide composition including mesosulfuron-methyl and flupyrsulfuron-methyl sodium. CN102792960A.
- Google Patents. (2014). Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. CN102491948A.
-
ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Available at: [Link]
-
Justia Patents. (2019). Process for preparing a novel crystalline form of metsulfuron-methyl and use of the same. Available at: [Link]
-
Kasparkova, P., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(11), 13496-13516. Available at: [Link]
Sources
- 1. Flupyrsulfuron-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102792960A - Herbicide composition including mesosulfuron-methyl and flupyrsulfuron-methyl sodium - Google Patents [patents.google.com]
- 3. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 4. Flupyrsulfuron-methyl [drugfuture.com]
- 5. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC Method for Purity Assessment of 5-(Trifluoromethyl)pyrimidin-2-ol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-(Trifluoromethyl)pyrimidin-2-ol, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, ensuring reliable quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, detailed experimental protocols, system suitability criteria, and method validation in accordance with ICH guidelines.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutic agents.[1] The purity of such intermediates is a critical quality attribute (CQA), as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3]
Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] Consequently, the development of reliable analytical methods for impurity profiling is not merely a procedural step but a cornerstone of pharmaceutical development.[3][6] This application note details a systematic approach to the purity analysis of this compound using RP-HPLC, a powerful and widely adopted technique for this purpose.[6][7][8]
Method Rationale and Chromatographic Principles
The selection of an appropriate analytical method is the first step toward reliable impurity profiling.[2] RP-HPLC is the technique of choice for the analysis of moderately polar compounds like pyrimidine derivatives due to its versatility, high resolution, and compatibility with a wide range of analytes.[4][7][8]
Stationary Phase Selection: C18 for Optimal Retention
A C18 (octadecylsilane) stationary phase is selected for this method. This choice is based on the general success of C18 columns in retaining and separating a wide array of small organic molecules, including heterocyclic compounds like pyrimidines.[7] The non-polar nature of the C18 chains provides effective hydrophobic interactions with the pyrimidine ring and the trifluoromethyl group, ensuring adequate retention and allowing for effective separation from both more polar and less polar impurities.
Mobile Phase Composition: Balancing Retention and Elution
A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed to ensure the elution of compounds with a range of polarities.
-
Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity, low UV cutoff, and excellent elution strength in RP-HPLC.[9][10]
-
Aqueous Phase: A slightly acidic mobile phase is often beneficial for the analysis of heterocyclic compounds containing nitrogen, as it can suppress the ionization of silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility. A solution of 0.1% formic acid in water is selected. This modifier is also volatile, making the method compatible with mass spectrometry (MS) for impurity identification if required.[9][10]
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Pyrimidine derivatives typically exhibit strong UV absorbance. Based on the UV spectrum of similar pyrimidine structures, a detection wavelength of 254 nm is chosen, a common wavelength for aromatic and heterocyclic compounds, providing a good response for the parent compound and potential impurities.[1]
Experimental Protocol
This section provides a step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| This compound | Reference Standard (>99.5%) | In-house or Commercial |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC or Milli-Q Grade | Millipore |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability: Ensuring Method Performance
Before any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[11][12] This ensures that the system is operating correctly and is capable of providing accurate and precise results.[13]
System Suitability Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Evaluate the system suitability parameters against the acceptance criteria listed in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
If the system suitability criteria are met, the system is ready for sample analysis. If not, troubleshoot the system before proceeding.
Purity Determination and Data Analysis
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatograms, disregarding any peaks from the blank.
-
Calculate the purity of the this compound sample using the area percent method.
Calculation
The percentage purity is calculated as follows:
The amount of any individual impurity is calculated as:
Example Data Presentation
| Peak No. | Retention Time (min) | Area | % Area | Identity |
| 1 | 4.8 | 15,000 | 0.15 | Impurity A |
| 2 | 8.2 | 8,000 | 0.08 | Impurity B |
| 3 | 10.5 | 9,952,000 | 99.52 | This compound |
| 4 | 12.1 | 25,000 | 0.25 | Impurity C |
| Total | 10,000,000 | 100.00 |
Method Validation Overview
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16][17] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visual Workflow and Diagrams
HPLC Analysis Workflow
The following diagram illustrates the complete workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By following the outlined protocols for sample preparation, chromatographic analysis, and system suitability, laboratories can ensure the generation of high-quality, reproducible data essential for regulatory compliance and the successful development of new pharmaceutical products. The principles and procedures described herein are grounded in established chromatographic theory and adhere to international validation standards, making this method a trustworthy tool for quality control and research environments.
References
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 284–293. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Van der Auwera, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S). [Link]
-
Wang, Y., et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 11(11), 1335–1341. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Brown, P. R., et al. (1979). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Journal of Chromatography A, 162(4), 411-420. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
AMSBIO. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSBIO. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. usp.org [usp.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-(Trifluoromethyl)pyrimidin-2-ol synthesis
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure high purity of the final product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: Why is my reaction yield unexpectedly low?
Low yields are a frequent issue, often stemming from incomplete reactions, degradation of starting materials, or competing side reactions. Let's break down the primary causes and solutions.
Potential Cause 1: Inefficient Cyclocondensation
The most common route to this compound involves the cyclocondensation of an appropriate 1,3-dicarbonyl equivalent, such as 3,3-dimethoxy-2-(trifluoromethyl)propenal, with urea. The reaction is highly dependent on the base and solvent system used.
-
Explanation: The reaction requires a basic catalyst to deprotonate urea, allowing it to act as a nucleophile. If the base is too weak, the reaction will be slow and incomplete. If it's too strong or used in excess, it can promote side reactions or degradation of the electrophilic partner. Sodium ethoxide in ethanol is a standard choice, but its efficacy can be compromised by moisture.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried ethanol and freshly prepared sodium ethoxide solution. Moisture can consume the base and inhibit the reaction.
-
Optimize Base Stoichiometry: Typically, 1.1 to 1.5 equivalents of sodium ethoxide are sufficient. Titrate your sodium ethoxide solution before use to confirm its concentration.
-
Consider Alternative Bases: If sodium ethoxide proves problematic, potassium tert-butoxide in THF can be a more potent, non-nucleophilic alternative, though it may require lower reaction temperatures to control reactivity.
-
Potential Cause 2: Competing Side Reactions
The trifluoromethyl group is a strong electron-withdrawing group, making the pyrimidine ring susceptible to nucleophilic attack or decomposition under harsh conditions.
-
Explanation: Prolonged reaction times or excessive temperatures can lead to the formation of polymeric materials or other unidentified byproducts, which are often visible as a dark tarry substance in the reaction flask.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim to quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Temperature Control: Maintain a consistent temperature. For the sodium ethoxide/ethanol system, reflux is common, but ensure even heating to avoid localized "hot spots."
-
The following workflow can help diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: How can I remove persistent impurities after workup?
Even with a successful reaction, purification can be challenging. The product, this compound, exists in equilibrium with its tautomer, 5-(trifluoromethyl)pyrimidin-2(1H)-one, which affects its polarity and solubility.
Common Impurity 1: Unreacted Urea
-
Problem: Urea has some solubility in common organic solvents used for extraction, and its polarity is similar to the product.
-
Solution:
-
Aqueous Wash: During the workup, after neutralizing the reaction mixture, perform multiple washes with water. Urea is highly water-soluble, while the product has limited water solubility.
-
Recrystallization: Recrystallization is highly effective. A solvent system like ethanol/water or ethyl acetate/hexanes can be used. The product should be significantly less soluble in the non-polar co-solvent, allowing for selective crystallization.
-
Common Impurity 2: Byproducts from the Trifluoromethyl Precursor
-
Problem: Incomplete reaction or side reactions of the trifluoromethylated 1,3-dicarbonyl equivalent can lead to impurities of similar polarity.
-
Solution:
-
Column Chromatography: Flash column chromatography on silica gel is the most reliable method. A gradient elution starting from a non-polar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from less polar impurities. The tautomeric nature of the product can sometimes cause tailing on the column; adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can sometimes sharpen the peaks.
-
pH-dependent Extraction: The product is weakly acidic due to the enol/amide proton. You can selectively extract it into a dilute basic aqueous solution (e.g., 1M NaHCO₃), wash the basic solution with an organic solvent like dichloromethane to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
-
Frequently Asked Questions (FAQs)
What is the most reliable synthetic route?
The most widely cited and robust method is the condensation of a suitable trifluoromethyl-substituted three-carbon electrophile with urea. A common and effective precursor is ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate . The reaction proceeds via a cyclocondensation pathway.
The general reaction scheme is as follows:
Caption: Common synthetic route to the target compound.
What are the critical safety precautions?
-
Sodium Ethoxide (NaOEt): This is a strong base and is highly reactive with water. It is corrosive and can cause severe burns. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trifluoromethylated Reagents: Many organofluorine compounds can be volatile and toxic. Always handle them in a well-ventilated fume hood.
-
Ethanol (EtOH): This is a flammable solvent. Ensure that the reaction setup (reflux) is performed away from ignition sources and is equipped with a proper condenser to prevent vapor escape.
How should I characterize the final product?
A combination of techniques is necessary to confirm the structure and purity of this compound.
| Technique | Expected Results |
| ¹H NMR | Expect signals for the pyrimidine ring proton (C6-H) as a singlet, typically downfield (>8.0 ppm). An exchangeable proton (N-H/O-H) will also be present, which can be confirmed by a D₂O exchange experiment. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group is expected. This is a key diagnostic peak. |
| ¹³C NMR | Look for characteristic signals for the pyrimidine ring carbons, including a quartet for the -CF₃ carbon due to C-F coupling. |
| LC-MS | This is crucial for confirming the molecular weight and assessing purity. The expected [M+H]⁺ or [M-H]⁻ ion should be the base peak. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
Experimental Protocol: Optimized Synthesis
This protocol describes the synthesis of this compound from ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and urea.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Urea (1.2 eq)
-
Anhydrous Ethanol
-
Sodium metal or 21% w/w Sodium Ethoxide in Ethanol
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Allow the solution to cool to room temperature. (Alternatively, use a commercial solution and titrate to confirm concentration).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq) and stir for 15 minutes until it is mostly dissolved.
-
Addition of Electrophile: Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath and slowly add water to quench any unreacted sodium ethoxide. Carefully neutralize the mixture to pH ~6-7 using 2M HCl. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.
References
-
A general method for the synthesis of pyrimidines is described in various organic chemistry literature. For a representative example of pyrimidine synthesis from 1,3-dicarbonyl compounds, see: J. Med. Chem.2005 , 48 (1), 111-124. (Note: This is a representative citation for the general transformation. The exact synthesis of the target molecule may be found in more specific sources or patents.) URL: [Link]
-
For details on the reactivity of trifluoromethyl-containing building blocks in heterocyclic synthesis, see sources covering fluorine chemistry. A relevant example can be found in: Chemical Reviews2016 , 116 (4), 1540-1596. URL: [Link]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The trifluoromethyl group imparts unique properties to molecules, making this pyrimidinol derivative a valuable intermediate in medicinal chemistry.[1][2] However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and optimize your synthetic route. The information presented here is grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Low Yield and Impurities
Low product yield is one of the most frequently encountered problems in the synthesis of this compound. This section breaks down the common causes and provides actionable solutions.
Issue 1: Incomplete Cyclization Reaction
Symptoms:
-
Low yield of the desired this compound.
-
Presence of unreacted starting materials (e.g., a trifluoromethyl-containing 1,3-dicarbonyl compound and urea or a related amidine) in the reaction mixture, as observed by TLC or LC-MS.
-
Formation of linear, uncyclized intermediates.
Root Cause Analysis: The core of pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the dicarbonyl precursor. Incomplete reactions can stem from several factors:
-
Insufficient Reaction Time or Temperature: The cyclization may be kinetically slow and require more energy or a longer duration to proceed to completion.
-
Suboptimal pH: The reaction is often base-catalyzed. If the basicity is too low, the initial nucleophilic attack is slow. Conversely, excessively strong basic conditions can lead to decomposition of the starting materials or product.
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Optimize Reaction Conditions | Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Refluxing in a higher-boiling solvent like ethanol or n-butanol can be effective. Time: Extend the reaction time. Run a time-course study (e.g., taking aliquots at 2, 4, 8, and 16 hours) to determine the point of maximum conversion. |
| Adjust Basicity | Base Selection: Stronger, non-nucleophilic bases like sodium ethoxide or potassium tert-butoxide in their respective alcohol solvents are often more effective than weaker bases like sodium carbonate. The choice of base should be matched with the solvent to avoid transesterification if esters are present. Controlled Addition: Add the base portion-wise to maintain a more stable pH throughout the reaction. |
| Improve Solubility | Solvent Screening: If solubility is an issue, consider switching to a more polar aprotic solvent such as DMF or DMSO. A co-solvent system (e.g., ethanol/DMF) can also be effective. Be mindful that solvent choice can impact reaction rates and selectivity. |
dot
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on the TLC plate, even after the starting materials are consumed.
-
Complex NMR spectra of the crude product.
-
Difficulty in purifying the final product, with impurities co-eluting.
Root Cause Analysis: Side reactions can significantly reduce the yield and complicate purification. Common side products in pyrimidine synthesis include:
-
Self-condensation of the 1,3-dicarbonyl starting material: This is more likely under strongly basic conditions.
-
Decomposition of the product: The pyrimidinol ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
-
Reactions involving the trifluoromethyl group: While generally stable, the CF3 group can undergo hydrolysis under extreme conditions, though this is less common.
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Modify Reaction Conditions | Lower Temperature: If side product formation is significant, try running the reaction at a lower temperature for a longer period. This can favor the desired reaction pathway over higher-activation-energy side reactions. Milder Base: Switch to a milder base, such as K2CO3 or triethylamine, to minimize base-catalyzed side reactions. |
| Purification Strategy | Recrystallization: this compound is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities. Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the product from closely related impurities. |
Issue 3: Challenges in the Hydrolysis of a Precursor
A common synthetic route involves the hydrolysis of a 2-alkoxy- or 2-chloro-5-(trifluoromethyl)pyrimidine.[3] Incomplete hydrolysis is a frequent cause of low yield.
Symptoms:
-
Presence of the 2-alkoxy or 2-chloro precursor in the final product.
-
Low overall yield after the hydrolysis step.
Root Cause Analysis:
-
Inefficient Hydrolysis Conditions: The pyrimidine ring is electron-deficient, which can make nucleophilic substitution at the 2-position challenging. Standard hydrolysis conditions (e.g., aqueous HCl or NaOH) may not be sufficient for complete conversion.
-
Steric Hindrance: Bulky groups near the 2-position can sterically hinder the approach of the nucleophile (hydroxide or water).
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Acid-Catalyzed Hydrolysis | Stronger Acid: Use a stronger acid, such as concentrated H2SO4 or a mixture of HCl and acetic acid, at an elevated temperature. Monitor the reaction carefully to avoid degradation. |
| Base-Mediated Hydrolysis | Elevated Temperature: Perform the hydrolysis with aqueous NaOH or KOH at reflux. The higher temperature increases the reaction rate. Phase-Transfer Catalysis: For substrates with poor aqueous solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the organic-soluble pyrimidine and the aqueous hydroxide. |
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Caption: Decision tree for optimizing hydrolysis conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the preferred tautomeric form of this compound?
A1: Substituted 2-hydroxypyrimidines predominantly exist in the pyrimidin-2(1H)-one tautomeric form.[4] This is due to the greater thermodynamic stability of the amide-like structure within the ring compared to the enol form. You should expect the spectroscopic data (e.g., NMR, IR) to be consistent with the pyrimidinone structure.
Q2: My final product is a persistent oil, but the literature reports a solid. What should I do?
A2: The presence of residual solvent or impurities can prevent crystallization. First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then adding a poor solvent (like hexanes or pentane) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a small crystal of a previously obtained solid batch, if available, is also highly effective.
Q3: I am considering a palladium-catalyzed cross-coupling approach to build the pyrimidine ring first and then introduce the trifluoromethyl group. Is this a viable strategy?
A3: While palladium-catalyzed reactions like Suzuki[5][6][7][8] or Buchwald-Hartwig[9][10][11][12] couplings are powerful tools for constructing substituted pyrimidines, the direct trifluoromethylation of a pre-formed pyrimidinol can be challenging. It is generally more efficient to use a building block that already contains the trifluoromethyl group. For instance, starting with a trifluoromethyl-substituted 1,3-dicarbonyl compound is a more common and often higher-yielding approach.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): 1H NMR will show the characteristic chemical shifts for the pyrimidine ring protons. 19F NMR is crucial to confirm the presence and chemical environment of the CF3 group. 13C NMR will show the carbon signals, including the downfield shift of the carbonyl carbon in the pyrimidinone tautomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.
-
Infrared Spectroscopy (IR): The IR spectrum should show a strong absorption band for the C=O stretch (typically around 1650-1700 cm-1) and N-H stretching vibrations, consistent with the pyrimidinone tautomer.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of high purity.
III. Experimental Protocols
Protocol 1: General Procedure for Cyclization
This protocol provides a starting point for the synthesis of this compound from a suitable trifluoromethylated 1,3-dicarbonyl precursor and urea.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the trifluoromethyl-1,3-dicarbonyl compound (1.0 eq), urea (1.2 eq), and absolute ethanol to form a solution or a fine suspension.
-
Base Addition: While stirring, add sodium ethoxide (1.5 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Neutralize the reaction mixture with an acid (e.g., 2M HCl) to a pH of ~7.
-
Isolation: Remove the ethanol under reduced pressure. The resulting aqueous residue may precipitate the product. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.
Protocol 2: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent like dioxane or THF.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (3.0 eq, e.g., 2M NaOH).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with 2M HCl until the pH is approximately 2-3.
-
Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
IV. References
-
CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents. (n.d.). Retrieved from
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. (n.d.). Retrieved from
-
Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2″-Deoxyuridine | Journal of the American Chemical Society. (n.d.). Retrieved from
-
CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5 - Google Patents. (n.d.). Retrieved from
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). Retrieved from
-
Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. (2019, April 16). Retrieved from
-
2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF - European Patent Off - Googleapis.com. (2017, March 9). Retrieved from
-
Product Class 12: Pyrimidines - Thieme Connect. (n.d.). Retrieved from
-
Pyrimidine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition. (n.d.). Retrieved from
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved from
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (2001, September 15). Retrieved from
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. (2024, December 9). Retrieved from
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.). Retrieved from
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022, January 13). Retrieved from
-
Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material | Organic Letters - ACS Publications. (2002, January 31). Retrieved from
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (n.d.). Retrieved from
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Retrieved from
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. (2025, August 7). Retrieved from
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated building block. Our aim is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to optimize your synthetic protocols.
I. Introduction to the Synthesis and Potential Challenges
The most common and industrially scalable synthesis of this compound involves the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound, typically ethyl 4,4,4-trifluoroacetoacetate, with urea or a urea equivalent like thiourea followed by subsequent transformations. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the final product. Understanding the mechanistic pathways leading to these byproducts is crucial for effective troubleshooting.
This guide will walk you through the identification, understanding, and mitigation of the most frequently observed byproducts in this synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction has produced an isomeric byproduct. How can I identify it and prevent its formation?
Answer:
The formation of a regioisomeric byproduct is one of the most common challenges in the synthesis of this compound, especially when using unsymmetrical dicarbonyl precursors.
The Chemistry Behind the Issue:
The cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and urea can proceed via two different pathways due to the two distinct electrophilic carbonyl centers in the β-ketoester. The desired reaction pathway involves the nucleophilic attack of urea on the more electrophilic ketone carbonyl, which is activated by the electron-withdrawing trifluoromethyl group, followed by cyclization. However, a competing reaction can occur where urea attacks the ester carbonyl, leading to the formation of the undesired regioisomer, 6-(Trifluoromethyl)pyrimidin-4-ol.
Troubleshooting and Mitigation:
-
Reaction Conditions: The regioselectivity of this reaction is highly dependent on the reaction conditions. Generally, acidic conditions favor the formation of the desired 5-(trifluoromethyl) isomer, while basic conditions can lead to a mixture of isomers. It is recommended to maintain a pH between 4-5 throughout the reaction.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Analytical Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the pyrimidine ring protons and carbons will be distinct. ¹⁹F NMR can also be used, as the fluorine chemical shift may differ slightly between the two isomers.
-
Chromatography (HPLC/GC-MS): The two isomers will likely have different retention times on a chromatographic column, allowing for their separation and quantification. Mass spectrometry will show the same molecular ion for both isomers, but fragmentation patterns might differ.
-
Experimental Protocol for Isomer Identification by HPLC:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
-
Analysis: Compare the chromatogram of the crude product with that of a pure standard of this compound. The presence of a second major peak with the same mass would indicate the formation of the regioisomer.
FAQ 2: I am observing a significant amount of unreacted starting materials and some unknown intermediates in my final product. What could be the cause?
Answer:
The presence of unreacted starting materials and intermediates suggests that the cyclocondensation reaction has not gone to completion.
The Chemistry Behind the Issue:
The formation of the pyrimidine ring is a multi-step process involving condensation and dehydration. If the reaction conditions are not optimal, the reaction can stall at an intermediate stage, such as the initial adduct between urea and the β-ketoester, or the cyclized but not yet dehydrated intermediate.
Troubleshooting and Mitigation:
-
Reaction Time and Temperature: Ensure that the reaction is run for a sufficient amount of time at the recommended temperature. The dehydration step is often the rate-limiting step and may require elevated temperatures to proceed to completion.
-
Catalyst: The choice and amount of catalyst (acid or base) are critical. An insufficient amount of catalyst can lead to a sluggish reaction.
-
Water Removal: The dehydration step produces water. In some cases, removing water from the reaction mixture using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Monitoring the Reaction: Use techniques like TLC or HPLC to monitor the progress of the reaction. The disappearance of starting materials and the formation of the product should be tracked over time.
FAQ 3: My product is contaminated with a byproduct derived from the self-condensation of ethyl 4,4,4-trifluoroacetoacetate. How can I avoid this?
Answer:
Self-condensation of β-ketoesters is a known side reaction, particularly under basic conditions.
The Chemistry Behind the Issue:
In the presence of a base, ethyl 4,4,4-trifluoroacetoacetate can act as both an electrophile and a nucleophile (after deprotonation), leading to self-condensation products like dehydroacetic acid derivatives.
Troubleshooting and Mitigation:
-
Order of Addition: Add the urea to the reaction mixture before adding the base. This ensures that the urea can compete effectively with the enolate of the β-ketoester for the electrophilic carbonyl.
-
Control of Basicity: Use a milder base or a stoichiometric amount of a stronger base. An excess of a strong base will promote self-condensation.
-
Temperature: Lowering the reaction temperature can help to minimize this side reaction.
Summary of Common Byproducts and Corrective Actions:
| Byproduct | Potential Cause | Recommended Corrective Action | Analytical Identification |
| 6-(Trifluoromethyl)pyrimidin-4-ol (Regioisomer) | Non-optimal pH (too basic) | Maintain acidic pH (4-5) | NMR, HPLC, GC-MS |
| Incompletely cyclized intermediates | Insufficient reaction time/temperature, inadequate catalysis | Increase reaction time/temperature, optimize catalyst loading, remove water | TLC, HPLC |
| Self-condensation products of β-ketoester | Excess base, incorrect order of addition | Use milder/stoichiometric base, add urea before base | NMR, LC-MS |
| Hydrolysis products (e.g., trifluoroacetoacetic acid) | Presence of water and strong acid/base | Use anhydrous conditions | HPLC, GC-MS |
III. References
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
Sources
Troubleshooting low yield in trifluoromethylpyrimidine synthesis
Welcome to the Technical Support Center for Trifluoromethylpyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important fluorinated heterocycles. The trifluoromethyl group is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability.[1] However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of trifluoromethylpyrimidines, helping you to diagnose problems and optimize your reaction yields.
Troubleshooting Guide: Low Yields and Reaction Failures
This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Materials
Q: I'm seeing very little or no consumption of my starting materials in my reaction to synthesize a trifluoromethylpyrimidine. What are the likely causes?
A: Low conversion is a common problem that can often be traced back to several key factors related to your reagents and reaction setup. A systematic approach to troubleshooting is crucial.
-
Reagent Purity and Stability:
-
Starting Materials: Ensure the purity of your pyrimidine precursor and the trifluoromethylating agent. Impurities can poison catalysts or participate in side reactions.[2] For instance, in syntheses starting from uracil derivatives, incomplete conversion to the halogenated pyrimidine precursor can be an issue.
-
Solvent and Reagents: The presence of water can be detrimental in many organometallic reactions, such as Suzuki and Buchwald-Hartwig couplings.[3] Ensure you are using anhydrous solvents and that your reagents are properly dried. Some bases are hygroscopic and should be handled accordingly.
-
Catalyst Activity: If you are using a palladium catalyst for a cross-coupling reaction, ensure it is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere. Consider using a freshly opened bottle or a new batch of catalyst.
-
-
Reaction Conditions:
-
Temperature: Many reactions for pyrimidine synthesis require heating. If the reaction temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition of starting materials, reagents, or products.[2]
-
Reaction Time: Some reactions are simply slow. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Inadequate Mixing: In heterogeneous reactions, such as those involving solid bases like potassium carbonate, efficient stirring is essential to ensure proper mixing and reaction.
Issue 2: Formation of Multiple Byproducts
Q: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my desired trifluoromethylpyrimidine. What are the common side reactions?
A: The formation of multiple byproducts points towards competing reaction pathways or decomposition. Understanding the common side reactions is key to mitigating them.
-
Competing Condensation Reactions: In ring-forming syntheses, side reactions like the Knoevenagel condensation between an aldehyde and a β-ketoester can compete with the desired pyrimidine formation.[4]
-
Self-Condensation: 1,3-dicarbonyl compounds, often used in Pinner-type pyrimidine syntheses, can undergo self-condensation, reducing the yield of the desired product.[2]
-
Hydrolysis: The trifluoromethyl group is generally stable, but under harsh acidic or basic conditions, it can be susceptible to hydrolysis, especially when attached to an electron-rich aromatic system.[5] Also, other functional groups on your molecule, such as esters or nitriles, may be sensitive to the reaction conditions.
-
Homocoupling in Cross-Coupling Reactions: In Suzuki couplings, the boronic acid can react with itself to form a biaryl byproduct. This is often a sign of inefficient catalytic activity or suboptimal reaction conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of trifluoromethylpyrimidines, covering topics from reaction choice to purification.
Q1: What is the best synthetic strategy to introduce a trifluoromethyl group onto a pyrimidine ring?
A1: There are several common strategies, and the best choice depends on the available starting materials and the desired substitution pattern:
-
Building from a Trifluoromethylated Precursor: A very common and effective method is to start with a small molecule that already contains the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate, and then construct the pyrimidine ring around it.[6]
-
Direct Trifluoromethylation: This involves introducing the CF3 group directly onto a pre-formed pyrimidine ring. This can be achieved using various trifluoromethylating agents, such as trifluoromethyl radical precursors.[7]
-
Cross-Coupling Reactions: For substituted trifluoromethylpyrimidines, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are powerful tools for introducing aryl, heteroaryl, or amino groups onto a trifluoromethylpyrimidine core.
Q2: I am performing a Suzuki coupling on a chlorotrifluoromethylpyrimidine and getting low yield. How can I optimize this?
A2: Suzuki couplings on electron-deficient heterocycles like pyrimidines can be challenging. Here are some key parameters to consider for optimization:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often improve the efficiency of the oxidative addition step, which can be the rate-limiting step for electron-deficient aryl chlorides.[8]
-
Base: The choice of base is crucial. Stronger bases can sometimes be beneficial, but they can also promote side reactions. Common bases for Suzuki couplings include potassium carbonate, cesium carbonate, and potassium phosphate. The base must be carefully chosen to be compatible with the functional groups on your substrates.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Boronic Acid vs. Ester: Boronic acids are generally more reactive than their corresponding boronate esters. However, boronate esters can be more stable and easier to handle.
Q3: My Buchwald-Hartwig amination on a trifluoromethylpyrimidine is not working. What should I check?
A3: The Buchwald-Hartwig amination is a powerful tool, but it is sensitive to several factors:
-
Catalyst System: Similar to the Suzuki reaction, the choice of palladium precursor and ligand is paramount. Different generations of Buchwald-Hartwig ligands have been developed to handle a wide range of substrates.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but other bases like LHMDS or cesium carbonate can also be effective, depending on the specific substrates.[9]
-
Amine Substrate: Some amines, particularly primary amines and ammonia, can be challenging coupling partners due to their tendency to bind strongly to the palladium center.[10] In such cases, using an ammonia equivalent might be a viable strategy.[10]
Q4: I am having trouble purifying my trifluoromethylpyrimidine product. What are some common issues and solutions?
A4: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Chromatography:
-
Streaking on Silica Gel: Basic nitrogen-containing heterocycles like pyrimidines can interact strongly with the acidic silica gel, leading to streaking and poor separation. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often resolve this issue.
-
Co-elution: The polarity of your trifluoromethylpyrimidine might be very similar to that of a byproduct, making separation by normal-phase chromatography difficult. In such cases, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
-
-
Crystallization:
-
Oiling Out: If your compound "oils out" instead of crystallizing, it may be due to impurities or supersaturation. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Low Recovery: If you have low recovery after crystallization, you may be using too much solvent. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chloro-trifluoromethylpyrimidine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To an oven-dried reaction vessel, add the chloro-trifluoromethylpyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Table 1: Troubleshooting Suzuki Coupling Reactions
| Observation | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Low temperature | Increase the reaction temperature. | |
| Inappropriate base | Try a different base (e.g., Cs₂CO₃, K₃PO₄). | |
| Low yield | Inefficient ligand | Use a bulkier, more electron-rich phosphine ligand. |
| Presence of water | Use anhydrous solvents and reagents. | |
| Boronic acid decomposition | Use the boronic acid immediately after preparation or use a more stable boronate ester. | |
| Homocoupling of boronic acid | Inefficient transmetalation | Ensure the base is sufficiently strong and soluble. |
| Slow oxidative addition | Use a more active catalyst/ligand system. |
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low yield in a trifluoromethylpyrimidine synthesis involving a cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in trifluoromethylpyrimidine synthesis.
References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. URL: [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. URL: [Link]
-
The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC. URL: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: [Link]
-
Trifluoromethylation. Wikipedia. URL: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]
-
Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support guide for the synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to streamline your synthetic efforts. Our goal is to move beyond simple procedural steps and empower you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Introduction to the Core Synthesis Strategy
The most common and reliable method for constructing the this compound core is through the cyclocondensation of a suitable trifluoromethylated C3 electrophile with urea. A highly effective and frequently used C3 building block is Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (EM-TFO) . This precursor contains the requisite carbon framework and functional handles to react with the two nucleophilic nitrogen atoms of urea to form the pyrimidine ring.
The general reaction proceeds via an acid-catalyzed pathway, typically involving initial Michael addition of urea to the activated alkene, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidin-2-ol ring system.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues that may arise during the synthesis.
FAQ 1: Low or No Yield of the Desired Product
Question: I am seeing a low yield of this compound, with a significant amount of unreacted urea and a complex mixture of other spots on my TLC plate. What are the likely causes?
Answer: Low conversion is a frequent challenge and can be traced back to several critical factors:
-
Incomplete Cyclization: The reaction proceeds through an open-chain intermediate after the initial addition of urea to EM-TFO. The final ring-closing step (cyclization-dehydration) requires sufficient activation, typically through acid catalysis and heat. If conditions are too mild, this intermediate may be the major component in your crude mixture.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent is crucial. While various acids can be used, hydrochloric acid in a protic solvent like methanol or ethanol is a common starting point[1]. The temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause degradation.
-
Purity of Starting Materials: The EM-TFO precursor is highly reactive. Impurities or degradation products can inhibit the reaction. Ensure it is of high purity before use. Urea should be dry, as water can interfere with the acid catalyst and potentially hydrolyze intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Formation of an Unexpected Aromatic Side Product
Question: My mass spectrometry analysis shows a major byproduct with a mass corresponding to triethyl 1,3,5-benzenetricarboxylate. How is this possible from my starting materials?
Answer: This is a known, though often unexpected, side reaction involving the self-condensation of the EM-TFO precursor under specific conditions[2]. It is a critical issue to be aware of, as it can significantly consume your starting material.
Causality: The mechanism involves a base- or nucleophile-catalyzed detrifluoroacetylation of EM-TFO. The trifluoroacetyl group can act as a leaving group, generating a reactive ketene intermediate. Three molecules of this intermediate can then undergo a cascade of addition and cyclization reactions to form the highly stable aromatic ring of triethyl 1,3,5-benzenetricarboxylate[2]. While this specific outcome is documented with cesium fluoride, other bases can potentially promote similar pathways.
Prevention Strategies:
-
Strict pH Control: Avoid strongly basic conditions. The primary synthesis is acid-catalyzed, which disfavors this side reaction. If a base is required for any reason, use a non-nucleophilic, hindered base and maintain low temperatures.
-
Order of Addition: Add the EM-TFO precursor slowly to the reaction mixture containing urea and the acid catalyst. This ensures that it preferentially reacts with urea rather than itself.
-
Temperature Management: Keep the temperature controlled as specified in the protocol. Excursions to high temperatures, especially in the presence of certain salts or bases, can promote this side reaction.
Reaction Pathway Diagram:
Caption: Competing reaction pathways for EM-TFO.
FAQ 3: Product Purification Challenges
Question: My crude product is a sticky solid that is difficult to crystallize, and column chromatography is giving poor separation. What are the best practices for purification?
Answer: Purification of polar, heterocyclic compounds like pyrimidinols can be challenging due to their physical properties and the nature of potential impurities.
-
Initial Work-up: After the reaction, quenching with water is a common step. The desired product may precipitate upon cooling. If it remains in solution, careful neutralization is key. Over-basifying the solution can deprotonate the pyrimidinol, increasing its water solubility and making extraction difficult. Aim for a pH around 5-6.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is critical. A polar solvent system is typically required.
-
Recommended Solvents: Ethanol/water, isopropanol, or ethyl acetate/hexane mixtures are good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Column Chromatography: If recrystallization fails, column chromatography can be used, but with considerations:
-
Stationary Phase: Standard silica gel is often sufficient.
-
Mobile Phase: A polar eluent system is necessary. Start with a mixture like Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane with a small percentage of methanol. A gradient elution may be required.
-
Tailing: Tailing is a common issue with such compounds on silica. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can often improve peak shape by suppressing the interaction of the acidic product with the silica surface.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related 4-trifluoromethyl-2(1H)-pyrimidinones and represents a robust starting point for optimization[1].
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (EM-TFO) (1.0 eq)
-
Urea (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (Anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (2.0 eq) and anhydrous methanol.
-
Stir the mixture until the urea is fully dissolved.
-
Carefully add concentrated HCl (approx. 0.2 eq) to the solution.
-
To this stirred solution, add EM-TFO (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Once the reaction is complete (disappearance of EM-TFO), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add distilled water to the concentrated mixture until a precipitate forms.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Urea:EM-TFO) | 2.0 : 1.0 | An excess of urea drives the reaction equilibrium towards the product. |
| Catalyst | Concentrated HCl | Provides the necessary acidic environment for the cyclization-dehydration step[1]. |
| Solvent | Methanol / Ethanol | Protic solvent that effectively dissolves urea and facilitates the reaction. |
| Temperature | Reflux (~65-78°C) | Provides the activation energy for the rate-limiting cyclization step. |
| Reaction Time | 24 - 48 hours | Reaction can be slow; requires monitoring by TLC to determine completion. |
References
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]
- Synthetic method of 2-(trifluoromethyl)pyrimidine-5-ol.Google Patents (CN111533699A).
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. Synthesis of novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. Journal of Fluorine Chemistry. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. ResearchGate. Available at: [Link]
-
Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. Available at: [Link]
-
Ethyl 4,4,4-trifluoroacetoacetate. PubChem. Available at: [Link]
-
Pyridine-Derived Triflimides in Synthesis. Organic Syntheses. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]
-
Kinetic Study of Cyclocondensation Reaction in Acetic Acid, Yielding 3, 4 Dihydropyrimidines. IOSR Journal of Applied Chemistry. Available at: [Link]
- Method for preparing 5-trifluoromethyl uracil.Google Patents (CN109761914B).
-
Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines. ResearchGate. Available at: [Link]
-
Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. ResearchGate. Available at: [Link]
Sources
Technical Support Center: 5-(Trifluoromethyl)pyrimidin-2-ol Purification
Welcome to the dedicated technical support guide for navigating the complexities of purifying 5-(Trifluoromethyl)pyrimidin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to overcome common purification hurdles.
Introduction: Why is Purifying this compound Challenging?
The purification of this compound is frequently complicated by a combination of its intrinsic physicochemical properties. The presence of the highly electronegative trifluoromethyl (-CF3) group and the heterocyclic pyrimidinol core introduces issues related to solubility, stability, and, most significantly, tautomerism.[1] This guide will dissect these challenges and offer practical, step-by-step solutions.
FAQ 1: The Impact of Tautomerism on Purification
Question: My batch of this compound shows inconsistent behavior during chromatography, sometimes appearing as multiple spots on TLC or broad peaks in HPLC. What could be the cause?
Answer: This is a classic challenge rooted in the keto-enol tautomerism inherent to 2-hydroxypyrimidines. This compound exists as an equilibrium mixture of the ol (hydroxy) form and the one (keto) form.
-
This compound (Enol form)
-
5-(Trifluoromethyl)pyrimidin-2(1H)-one (Keto form)
These tautomers possess different polarities, solubilities, and affinities for stationary phases, leading to purification difficulties.[2][3] The keto form is generally more stable for such heterocyclic systems.[2] In solution, the equilibrium can be dynamic, causing peak broadening or the appearance of multiple species during analysis.[4]
Troubleshooting Tautomerism-Related Issues:
-
Solvent Selection: The position of the tautomeric equilibrium is influenced by the solvent. Protic solvents may favor one form through hydrogen bonding, while aprotic solvents may favor another. When developing a purification method, screen a variety of solvents to find one that favors a single tautomer, resulting in sharper, more consistent chromatographic peaks.
-
pH Adjustment: The ionization state of the molecule can "lock" it into a single form. Acidifying the mobile phase in reversed-phase HPLC (e.g., with 0.1% formic acid or trifluoroacetic acid) can often protonate the molecule, leading to a single, sharp peak.
-
Temperature Control: Temperature can affect the rate of interconversion between tautomers. Running chromatography at a lower temperature may slow down this conversion, resulting in better separation.
FAQ 2: Recrystallization and Solubility Problems
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. It either dissolves completely or not at all. How can I develop an effective recrystallization protocol?
Answer: The unique combination of the polar pyrimidinol ring and the lipophilic trifluoromethyl group gives this compound a challenging solubility profile.[1][5] Finding a single solvent with the ideal solubility curve (high solubility when hot, low solubility when cold) can be difficult.
Troubleshooting Recrystallization:
The key is often a binary solvent system. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid.
Recommended Solvents to Screen:
| Solvent Class | "Good" Solvents (Higher Polarity) | "Poor" Solvents / Anti-Solvents (Lower Polarity) |
| Alcohols | Methanol, Ethanol | Isopropanol |
| Esters | Ethyl Acetate | |
| Ketones | Acetone | |
| Ethers | Tetrahydrofuran (THF) | Diethyl Ether |
| Hydrocarbons | Hexanes, Heptane | |
| Chlorinated | Dichloromethane (DCM) |
Step-by-Step Protocol for Developing a Recrystallization Method:
-
Solubility Testing: In a small vial, add ~10-20 mg of your crude material. Add a "good" solvent (e.g., Ethyl Acetate) dropwise while heating until the solid dissolves completely.
-
Anti-Solvent Addition: While the solution is still warm, add a "poor" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the vial with a glass rod.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Recrystallization carries the risk of altering the solid-state chemistry of a compound, so it is crucial to characterize the resulting crystals.[6][7]
FAQ 3: Column Chromatography Best Practices
Question: My compound is streaking on the silica gel column, and I am getting poor separation from impurities. What can I do to improve this?
Answer: Streaking (tailing) on silica gel is often due to the acidic nature of the pyrimidinol proton interacting strongly with the silica surface. The high polarity of the compound can also lead to very slow elution.
Troubleshooting Column Chromatography:
-
Deactivate the Silica: Before loading your sample, flush the packed column with your starting eluent containing a small amount of a polar modifier.
-
For acidic compounds: Adding 0.5-1% acetic acid or formic acid to the mobile phase can suppress the ionization of your compound, reducing its interaction with silica and leading to sharper bands.
-
For basic impurities or interactions: Adding 0.5-1% triethylamine or pyridine can neutralize the acidic sites on the silica gel, improving chromatography.
-
-
Optimize the Mobile Phase:
-
A common starting point is a gradient of Ethyl Acetate in Hexanes or DCM.
-
If the compound is still not eluting, consider more polar systems like Methanol in DCM. A typical gradient could be 0% to 10% Methanol in DCM.
-
-
Choose the Right Stationary Phase: If silica gel proves too problematic, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Can be effective if your compound is sensitive to the acidity of silica.
-
Reversed-Phase (C18): This is an excellent alternative where separation is based on hydrophobicity. The trifluoromethyl group provides a good handle for retention. A mobile phase of Methanol/Water or Acetonitrile/Water is typically used.
-
Workflow for Chromatography Method Development
Caption: Workflow for developing a column chromatography method.
FAQ 4: Analytical Purity Assessment
Question: How can I confidently determine the purity of my final product?
Answer: A single analytical technique is often insufficient. A combination of methods is recommended to provide a comprehensive purity profile.
Recommended Analytical Techniques:
| Technique | Purpose | Typical Observations & Settings |
| HPLC-UV/MS | Quantitative purity assessment and impurity detection. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid. Detection: UV (e.g., 254 nm) and Mass Spectrometry to confirm the mass of the main peak and identify impurities.[8] |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of fluorine-containing impurities. | Solvent: DMSO-d₆ or CDCl₃. The ¹⁹F NMR is particularly useful for identifying any byproducts where the -CF₃ group has been modified or other fluorinated impurities are present.[9] |
| GC-MS | Analysis of volatile impurities. | Useful for detecting residual solvents from the purification process.[10] |
| Melting Point | Indicator of purity. | A sharp melting point range suggests high purity. Literature values can be used for comparison, though they can vary.[11] |
Step-by-Step Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 50 µg/mL).
-
Instrument Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to calculate the purity percentage. Ensure that the retention time and mass spectrum (if using MS detection) match the expected values for this compound.
FAQ 5: Handling and Stability
Question: Are there any specific handling or storage recommendations for this compound?
Answer: Yes, proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handle the compound in a well-ventilated area or a chemical fume hood.[13][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light.[15] The pyrimidinol structure can be susceptible to oxidation or degradation over time, especially if exposed to air and light.
Logical Flow for Purification and Analysis
Caption: Decision workflow for purification and analysis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413575, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
Deshpande, A., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. ACS Omega. Available at: [Link]
-
da Silva, J. A. L., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. Available at: [Link]
-
Gáspárová, R., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
- Elguero, J., et al. (2021). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. In Comprehensive Heterocyclic Chemistry IV. Elsevier.
- Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
-
Wang, Y., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. Available at: [Link]
- Perold, Z., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences.
- Shugar, D., & Kierdaszuk, B. (1985).
-
Cytiva. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
- Nguyen, T. L. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.
- Brus, J. R., et al. (2021).
- Perold, Z., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. SciSpace.
- Rosing, H., et al. (2005). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
-
ResearchGate. (n.d.). Tautomeric and rotameric forms of 5-fluorouracil. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
- Manda, P., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI.
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
-
Frontiers Media. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
- Barent, R. A., et al. (2021). Challenges and opportunities in the purification of recombinant tagged proteins.
-
ChemBK. (n.d.). 5-(TRIFLUOROMETHYL)-2-PYRIDINOL. Retrieved from [Link]
- de Pinho, G. P., et al. (2016). Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.
-
ResearchGate. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. jst-ud.vn [jst-ud.vn]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. nvkc.nl [nvkc.nl]
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- 11. 5-(三氟甲基)-2-巯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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- 15. chembk.com [chembk.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: 5-(Trifluoromethyl)pyrimidin-2-ol
Welcome to the comprehensive technical support guide for 5-(Trifluoromethyl)pyrimidin-2-ol. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure safe and effective handling and storage in your laboratory.
Section 1: Chemical Profile and Safety Overview
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. However, these same properties necessitate careful handling and storage to ensure safety and experimental success.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally related compounds suggest that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]
Key Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1][5]
-
Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and related compounds is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H3F3N2O | [6] |
| Molecular Weight | 164.09 g/mol | [6] |
| Appearance | Solid (form may vary) | Assumed from related compounds |
| Storage Temperature | 2-8°C | [6][7] |
Section 2: Storage and Handling - A Proactive Approach
Proper storage and handling are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8][9] The recommended storage temperature is between 2-8°C.[6][7] Avoid exposure to heat, open flames, and incompatible materials.[1]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3][5] Such interactions could lead to vigorous reactions or degradation of the compound.
Section 3: Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: The compound has changed color. Is it still usable?
A change in color may indicate degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical technique, such as NMR or LC-MS, before proceeding with your experiment. If significant degradation is observed, it is best to use a fresh batch of the compound.
Q2: I'm having trouble dissolving the compound. What solvents do you recommend?
Solubility can be influenced by the specific experimental conditions. For guidance, consider starting with common organic solvents such as DMSO or DMF for initial stock solutions. For aqueous buffers, solubility may be limited, and careful pH adjustment might be necessary. Always perform small-scale solubility tests before preparing a large batch.
Q3: What should I do in case of a spill?
For a small spill, carefully absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Ensure you are wearing appropriate PPE during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q4: How should I dispose of waste containing this compound?
Dispose of waste containing this compound in accordance with local, state, and federal regulations.[2] Do not empty into drains.[1] It should be treated as chemical waste and disposed of through a licensed contractor.
Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound.
Section 4: Experimental Protocols
The following are generalized protocols that may be adapted for use with this compound. Always refer to specific literature methods when available.
Preparation of a Stock Solution
-
Pre-weighing: Tare a clean, dry vial on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound to the vial inside a chemical fume hood. Record the exact weight.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed container, protected from light.
General Reaction Setup
-
Glassware: Ensure all glassware is clean and dry. For moisture-sensitive reactions, oven-dry or flame-dry the glassware under vacuum or an inert atmosphere.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add reagents in the order specified by the reaction protocol. Solid reagents should be added carefully to avoid creating dust. Liquid reagents can be added via syringe or cannula.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, follow the prescribed work-up and purification procedures.
Section 5: Conclusion
This compound is a valuable compound for chemical research and development. By adhering to the safety, handling, and storage guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experiments. This guide serves as a foundational resource, and it is imperative to consult specific Safety Data Sheets and relevant literature for the most accurate and up-to-date information.
References
- Singh, R., et al. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 7, 223.
- Li, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(10), 1736-1746.
- de Oliveira, C. S. A., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3249.
- Glowacka, I. E., et al. (2021).
- Britton, J., & Roisnel, T. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 34-46.
-
Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]
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Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Baystate Health. (2023, August 8). Medication Storage Temperature Guidelines - What is Safe?. Retrieved from [Link]
- Al-Jedai, A., et al. (2020). Medication Storage Appropriateness in US Households. Pharmacy, 8(3), 133.
-
Britton, J., & Roisnel, T. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. Retrieved from [Link]
- Basanagouda, M., et al. (2018). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 11(7), 1083-1091.
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Chemsrc. (2025, August 22). 5-chloropyrimidin-2-ol. Retrieved from [Link]
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InfantRisk Center. (n.d.). Medication Storage. Retrieved from [Link]
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Lead Sciences. 2-(Trifluoromethyl)pyrimidin-5-ol. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 5-(Trifluoromethyl)pyrimidin-2-ol and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The strategic modification of this heterocyclic core has paved the way for the development of novel therapeutic agents with tailored properties. This guide provides a comprehensive comparative study of 5-(Trifluoromethyl)pyrimidin-2-ol and a selection of its key analogs: 5-chloropyrimidin-2-ol, 5-bromopyrimidin-2-ol, and 5-methylpyrimidin-2-ol.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and biological activities of these compounds. By presenting supporting experimental data and detailed protocols, we aim to elucidate the nuanced structure-activity relationships that govern their performance and potential as drug candidates.
Introduction to 5-Substituted Pyrimidin-2-ols
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] this compound serves as a lead compound for exploring the impact of this powerful electron-withdrawing group on the pyrimidine core. To understand the significance of the -CF3 moiety, a comparative study with analogs bearing other substituents at the 5-position is essential. We will investigate the effects of replacing the trifluoromethyl group with a chloro, bromo, or methyl group, which offer a spectrum of electronic and steric properties.
Synthesis of this compound and Its Analogs
The synthesis of these 5-substituted pyrimidin-2-ols can be achieved through several established routes. A common and effective method involves the condensation of a substituted malonaldehyde or its equivalent with urea. The specific starting materials for each analog are detailed below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate dropwise with stirring.
-
Add urea to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound. [3] Step-by-Step Procedure:
-
Add an excess amount of the test compound to a known volume of purified water or a relevant buffer solution in a glass vial.
-
Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid and liquid phases.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization. [4]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with the same total compound concentration.
-
Measure the UV-Vis absorption spectrum for each test solution.
-
Select a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds. [5] Step-by-Step Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound and its chloro, bromo, and methyl analogs. The choice of the 5-substituent has a pronounced effect on the physicochemical properties and, consequently, the biological activity of the pyrimidin-2-ol scaffold. The trifluoromethyl group imparts increased lipophilicity and acidity, which are often desirable features in drug candidates. However, the halogenated and methylated analogs also present unique profiles that may be advantageous for specific therapeutic targets.
The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further explore the structure-activity relationships within this important class of compounds. Future work should focus on obtaining comprehensive experimental data for a wider range of analogs and evaluating their efficacy and safety in more advanced preclinical models. Such studies will be crucial in unlocking the full therapeutic potential of 5-substituted pyrimidin-2-ols.
References
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018-09-14). Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022-01-13). Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - Semantic Scholar. (2021-11-16). Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022-08-06). Available at: [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. Available at: [Link]
-
5-chloropyrimidin-2-ol | CAS#:54326-16-8 | Chemsrc. (2025-08-22). Available at: [Link]
-
2-Bromopyrimidin-5-ol | C4H3BrN2O | CID 46864086 - PubChem. Available at: [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed. (2021-11-01). Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017-06-09). Available at: [Link]
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- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Biological Activities of 5-(Trifluoromethyl)pyrimidin-2-ol and 5-Methylpyrimidin-2-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of core chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. The pyrimidine ring is a privileged scaffold, forming the basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2][3] The strategic functionalization of this core can dramatically alter a compound's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, objective comparison of two closely related pyrimidine derivatives: 5-(Trifluoromethyl)pyrimidin-2-ol and 5-methylpyrimidin-2-ol. We will delve into their known biological activities, the underlying mechanistic rationale for their differential effects, and provide detailed experimental protocols to enable their direct comparison in a laboratory setting.
The Physicochemical and Biological Impact of Trifluoromethyl versus Methyl Substitution
The substitution at the 5-position of the pyrimidin-2-ol core, either with a trifluoromethyl (CF3) group or a methyl (CH3) group, imparts distinct electronic and steric properties to the molecule, which in turn dictates its biological activity.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly modulate the pKa of the pyrimidine ring and influence its ability to participate in hydrogen bonding and other non-covalent interactions with protein targets. Furthermore, the CF3 group is more lipophilic and metabolically stable than a methyl group, which can enhance a compound's cell permeability and prolong its half-life in vivo. From a steric perspective, the trifluoromethyl group is larger than a methyl group, which can lead to a more favorable binding affinity by occupying larger hydrophobic pockets in a target protein.
Conversely, the methyl group is a weak electron-donating group and is smaller and less lipophilic than the trifluoromethyl group. While this may result in lower metabolic stability, the smaller size of the methyl group might be advantageous for binding to targets with more constrained active sites.
Biological Activity Profile
This compound: A Scaffold for Potent Kinase Inhibition
The 5-(trifluoromethyl)pyrimidine core is a well-established scaffold in the development of potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4] For instance, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia (AML).[4] The trifluoromethyl group in these inhibitors often occupies a hydrophobic pocket in the kinase active site, contributing to their high potency. Some derivatives have demonstrated powerful inhibitory effects against cancer cell lines with IC50 values in the low nanomolar range.[4]
5-Methylpyrimidin-2-ol: A Versatile Building Block with Diverse Biological Potential
While direct biological data for 5-methylpyrimidin-2-ol is less abundant in the public domain, the 5-methylpyrimidine scaffold is present in various biologically active compounds. For example, derivatives of 5-methylpyrimidine have been investigated for their antimicrobial and anticancer properties.[1][2] The naturally occurring antibiotic bacimethrin, which contains a 5-hydroxymethylpyrimidine core, exhibits antibacterial and anticancer activities.[1] This suggests that the 5-methylpyrimidine scaffold has the potential to be developed into a range of therapeutic agents.
Quantitative Comparison of Biological Activity
| Feature | This compound (Derivatives) | 5-Methylpyrimidin-2-ol (Related Compounds) |
| Primary Biological Target Class | Protein Kinases (e.g., FLT3, CHK1) | Enzymes, various cellular targets |
| Therapeutic Area of Interest | Oncology | Infectious Diseases, Oncology |
| Reported Potency (IC50) | Low nanomolar range for potent derivatives | Micromolar to millimolar range for related compounds |
Note: This table is a qualitative summary based on published data for derivatives and related compounds and does not represent a direct comparison of the parent molecules.
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of the biological activities of this compound and 5-methylpyrimidin-2-ol, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This assay will determine and compare the inhibitory potency of the two compounds against a selected protein kinase (e.g., a commercially available kinase relevant to cancer, such as a member of the Src family or a cyclin-dependent kinase).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 5-methylpyrimidin-2-ol against a specific protein kinase.
Materials:
-
Recombinant human protein kinase (e.g., Src, CDK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and 5-methylpyrimidin-2-ol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of each test compound in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the nanomolar range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor of the kinase as a positive control.
-
Add 2.5 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.[5]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
This assay will determine if the compounds can engage with their target protein within a cellular environment, providing evidence of target engagement in a more physiologically relevant setting.[11][12][13][14][15]
Objective: To assess the target engagement of this compound and 5-methylpyrimidin-2-ol in intact cells.
Materials:
-
Human cell line expressing the target protein of interest (e.g., a cancer cell line for a kinase target).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease inhibitors).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or thermal cycler for heating.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents and equipment.
-
Primary antibody specific for the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with various concentrations of each test compound or with DMSO as a vehicle control. Incubate for a specified period (e.g., 1-2 hours) to allow for compound uptake and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both the compound-treated and DMSO-treated samples.
-
Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Conclusion
The choice between a this compound and a 5-methylpyrimidin-2-ol scaffold is a nuanced decision that depends on the specific therapeutic target and the desired properties of the final drug candidate. The trifluoromethyl-substituted pyrimidine offers a promising starting point for developing potent inhibitors, particularly for targets with well-defined hydrophobic pockets, such as protein kinases. The methyl-substituted counterpart, while less explored, represents a versatile scaffold with potential for a broader range of biological activities.
By employing the detailed experimental protocols outlined in this guide, researchers can systematically and quantitatively evaluate the biological activities of these two important pyrimidine derivatives. This will enable a more informed selection of the optimal scaffold for their drug discovery programs, ultimately accelerating the development of novel and effective therapeutics.
References
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
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In vitro kinase assay. protocols.io. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Center for Biotechnology Information. [Link]
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The comparison of the experimental pIC50 = −log(IC50) values with the... ResearchGate. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. [Link]
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In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]
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Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl. SciSpace. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
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-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]
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ic50 values calculated: Topics by Science.gov. Science.gov. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. ResearchGate. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Synthesis of trifluoromethylated analogue 9. The IC50 value is against Pim1 kinase[13][16]. ResearchGate. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Wiley Online Library. [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]
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Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]
-
IC50 – Knowledge and References. Taylor & Francis. [Link]
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. [Link]
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Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. National Center for Biotechnology Information. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]
- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
-
Biological Activities of Natural Products II. MDPI. [Link]
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The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrimidinols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents. Its versatility and amenability to chemical modification have made it a privileged structure. The strategic introduction of fluorine atoms into this heterocyclic system can dramatically alter its physicochemical properties and chemical reactivity, offering a powerful tool for fine-tuning molecular behavior. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated pyrimidinols, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The "Fluorine Effect" on the Pyrimidinol Core
Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—impart significant changes to the pyrimidine ring. These alterations, collectively known as the "fluorine effect," are pivotal in modulating a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets. A key aspect of this effect is the profound impact on the electronic character of the pyrimidine ring, which directly influences its reactivity in a variety of chemical transformations.
One of the most direct consequences of introducing an electron-withdrawing fluorine atom is the increased acidity of the pyrimidinol proton. This can be quantitatively assessed by comparing the pKa values of a fluorinated pyrimidinol and its non-fluorinated counterpart. While direct pKa measurements for a wide range of substituted pyrimidinols are not always readily available, a strong analogy can be drawn from the well-studied uracil and its 5-fluoro derivative, 5-fluorouracil.
| Compound | pKa |
| Uracil | ~9.5 |
| 5-Fluorouracil | ~8.0[1][2] |
Table 1: Comparison of the pKa values of Uracil and 5-Fluorouracil, demonstrating the acidifying effect of the fluorine substituent.
The data clearly indicates that the presence of a fluorine atom at the 5-position significantly lowers the pKa by approximately 1.5 units, making 5-fluorouracil a considerably stronger acid than uracil.[1][2] This increased acidity in fluorinated pyrimidinols has important implications for their behavior in biological systems and their reactivity in base-mediated reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Enhanced Reactivity
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups at the 2, 4, or 6 positions. The introduction of a fluorine atom further enhances this electron deficiency, thereby accelerating the rate of SNAr reactions.
Consider the reaction of a 2-chloropyrimidine with a nucleophile. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. An electron-withdrawing fluorine atom on the ring helps to stabilize this intermediate through inductive effects, thus lowering the activation energy of the reaction.
While direct kinetic comparisons of fluorinated versus non-fluorinated chloropyrimidinols are not extensively documented, studies on related systems provide strong evidence for this enhanced reactivity. For instance, it has been observed that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine, highlighting the powerful activating effect of fluorine as a substituent, even when it is not the leaving group.[3] When fluorine itself acts as the leaving group, the high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
This enhanced reactivity of fluorinated pyrimidines is a significant advantage in organic synthesis, often allowing for milder reaction conditions and broader substrate scope. For example, the synthesis of 5-fluoro-2-aminopyrimidines can be readily achieved by reacting 2-chloro-5-fluoropyrimidine with various amines.[4]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a Halopyrimidine
This protocol provides a general framework for the SNAr reaction of a halopyrimidine with an amine nucleophile.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine or 2-chloro-5-fluoropyrimidine) (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Base (e.g., K2CO3 or Et3N) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)
Procedure:
-
To a dry reaction flask, add the halopyrimidine, the amine nucleophile, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling: A Versatile Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules. Pyrimidinols, after conversion of the hydroxyl group into a better leaving group such as a tosylate or a halide, can readily participate in these reactions.
The electronic nature of the pyrimidine ring plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle. A more electron-deficient pyrimidine ring, as is the case with fluorinated derivatives, can facilitate this oxidative addition step, potentially leading to faster reaction rates and higher yields.
While direct comparative studies on fluorinated versus non-fluorinated pyrimidinol tosylates are limited, data from related halopyrimidines suggests that fluorinated substrates are viable coupling partners. For instance, 2-chloro-4,6-dimethoxypyrimidine has been successfully employed in Suzuki-Miyaura couplings with various boronic acids.[5] Although non-fluorinated pyridines may exhibit higher reactivity in some cross-coupling reactions, the strategic inclusion of fluorine for its other beneficial effects often outweighs a potential slight decrease in reactivity in this specific transformation.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidinol Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halopyrimidinol derivative (e.g., a chloropyrimidinol) with a boronic acid.
Materials:
-
Halopyrimidinol derivative (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the halopyrimidinol derivative, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
C-H Functionalization: The Frontier of Pyrimidine Modification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. For pyrimidines, the electron-deficient nature of the ring makes C-H bonds at certain positions susceptible to activation.
The introduction of fluorine can influence the regioselectivity and efficiency of C-H functionalization reactions. The strong electron-withdrawing nature of fluorine can further activate specific C-H bonds for metallation or other activation pathways. While the field of C-H functionalization of fluorinated pyrimidines is still evolving, it holds immense promise for the late-stage modification of complex molecules. Research has shown that C-H fluorination of diazines can be achieved with high selectivity adjacent to a nitrogen atom, and the resulting fluorinated products can then undergo subsequent nucleophilic substitution.[3][7] This two-step sequence provides a versatile method for introducing a variety of functional groups.
Conclusion: Harnessing the Power of Fluorine in Pyrimidinol Chemistry
The incorporation of fluorine into the pyrimidinol scaffold offers a compelling strategy for modulating chemical reactivity and fine-tuning molecular properties. Fluorinated pyrimidinols exhibit increased acidity and are significantly more reactive towards nucleophilic aromatic substitution compared to their non-fluorinated analogs. This enhanced reactivity can be leveraged to streamline synthetic routes and access novel chemical space. While the effect on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling may be more nuanced, fluorinated pyrimidinols remain viable and important substrates, particularly when the inclusion of fluorine is desired for its impact on biological activity and metabolic stability. The ongoing exploration of C-H functionalization of fluorinated pyrimidines is poised to further expand the synthetic chemist's toolkit. By understanding the fundamental principles outlined in this guide, researchers can strategically employ fluorination to accelerate the discovery and development of next-generation pharmaceuticals and functional materials.
Visualizing the Workflow
Figure 1: Generalized experimental workflows for Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling of pyrimidinol derivatives.
References
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Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. Available at: [Link]
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Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. (n.d.). ResearchGate. Available at: [Link]
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Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. Available at: [Link]
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Ramesh, P., Sundar, N. S., & Murti, V. V. S. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]
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Lievre, M., et al. (2004). Dynamics of Uracil and 5-Fluorouracil in DNA. Journal of Biological Chemistry, 279(53), 55393-55403. Available at: [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at: [Link]
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Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 50-54. Available at: [Link]
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Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]
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Mioduszewska, K., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3757. Available at: [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 235-262. Available at: [Link]
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5-Fluorouracil. (n.d.). PubChem. Available at: [Link]
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Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933. Available at: [Link]
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Smith, A. M., et al. (2017). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available at: [Link]
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Wessig, P., & Griesbach, U. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 604–611. Available at: [Link]
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Wang, C., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2459. Available at: [Link]
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Miura, K., et al. (2015). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 7(2), 978–993. Available at: [Link]
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Highly Effective Synthesis of C-5-Substituted 2′-Deoxyuridine Using Suzuki—Miyaura Cross-Coupling in Water. (2012). ChemInform. Available at: [Link]
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Wessig, P., & Griesbach, U. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 604–611. Available at: [Link]
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Comim, S. R., et al. (2020). Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. Chemical Communications, 56(74), 10933–10936. Available at: [Link]
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de la Torre, J. C., & Garcia, J. I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. Available at: [Link]
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5-Fluorouracil Therapeutic Cheat Sheet. (2020). Next Steps in Dermatology. Available at: [Link]
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The Trifluoromethyl Group: A Strategic Advantage in Pyrimidine-Based Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyrimidine-based scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent offers a unique combination of electronic and steric properties that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of trifluoromethylated pyrimidine analogs against their non-fluorinated counterparts, supported by experimental data and standardized protocols, to illuminate the causal mechanisms behind the CF3 group's advantages.
Fundamental Impact on Physicochemical Properties
The introduction of a CF3 group fundamentally alters a molecule's key physicochemical parameters, directly influencing its behavior in biological systems. These changes are often the first step in transforming a promising lead compound into a viable drug candidate.[1]
Modulation of Lipophilicity
The trifluoromethyl group is strongly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[1][2] This significantly increases the overall lipophilicity of a pyrimidine-based molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2][3] However, it is a misconception that all forms of fluorination increase lipophilicity; for instance, monofluorination of alkyl groups can reduce it.[3] The strategic placement of a CF3 group allows for fine-tuning of the logP value to achieve the optimal balance between solubility and membrane permeability.[4]
Alteration of Electronic Properties and pKa
As a potent electron-withdrawing group, the CF3 substituent significantly influences the electron density of the pyrimidine ring.[5] This electronic perturbation can drastically alter the acidity (pKa) of nearby functional groups. For example, studies on trifluoromethylated proline showed a pKa reduction of 2.2 to 4.9 units compared to the non-fluorinated parent molecule.[6] This modulation is critical for optimizing drug-target interactions, as the ionization state of a molecule at physiological pH dictates its binding capabilities and solubility.[3]
Comparative Physicochemical Data: CF3- vs. CH3-Substituted Analogs
| Property | General Observation for -CH3 Analog | General Observation for -CF3 Analog | Rationale for Change |
| Lipophilicity (LogP) | Moderately lipophilic | Significantly more lipophilic | High hydrophobicity of the CF3 group (Hansch π = +0.88).[2] |
| Acidity (pKa of proximal amine) | Higher pKa (less acidic) | Lower pKa (more acidic) | Strong inductive electron-withdrawing effect of the CF3 group.[6] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | High bond energy of the C-F bond (~485 kJ/mol).[1][2] |
Enhancement of Metabolic Stability: A Metabolic Shield
One of the most significant advantages conferred by the trifluoromethyl group is the dramatic enhancement of metabolic stability.[1][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the majority of drug metabolism.[1]
By replacing a metabolically labile methyl group (a common site for CYP-mediated hydroxylation) with a robust CF3 group, medicinal chemists can effectively block this metabolic pathway.[4] This "metabolic shielding" leads to several desirable pharmacokinetic outcomes:
-
Longer in vivo half-life: The drug remains in circulation for a longer period.[4]
-
Reduced clearance: Less of the drug is eliminated from the body over time.
-
Improved oral bioavailability: A greater fraction of the administered dose reaches systemic circulation.[2]
The antidiabetic drug Gemigliptin , a DPP-4 inhibitor, features a trifluoromethyl group on its pyrimidine piperidine moiety. This group is crucial for improving the drug's potency and selectivity through interactions with the S2 subsite of the DPP-4 enzyme.[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, trustworthy method for evaluating the metabolic stability of a compound early in the drug discovery process.
Objective: To determine the rate of metabolism of a trifluoromethylated pyrimidine drug compared to its non-trifluoromethylated analog.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (CF3-analog and CH3-analog) and a positive control (e.g., Verapamil) in DMSO.
-
Prepare a 50 mM NADPH regenerating solution.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM to a final protein concentration of 0.5 mg/mL.
-
Add the test compounds to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
For the negative control (T=0), add an organic solvent (e.g., cold acetonitrile) before adding NADPH to quench the reaction immediately.
-
-
Time Points and Quenching:
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line determines the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
A significantly longer half-life for the CF3-pyrimidine analog compared to the CH3-analog provides direct evidence of enhanced metabolic stability.
Modulation of Binding Affinity and Bioactivity
The trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target through a variety of interactions. Its strong electron-withdrawing nature creates a dipole moment and can enable favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket.
A statistical analysis of over 28,000 compound pairs revealed that while replacing a methyl with a trifluoromethyl group does not improve bioactivity on average, in nearly 10% of cases, it can increase biological activity by at least an order of magnitude.[5] The study suggests that this substitution is most likely to be beneficial when the CF3 group is positioned near Phe, His, and Arg residues in the binding site.[5] Quantum mechanics calculations have shown that this substitution can result in a binding energy gain of up to -4.36 kcal/mol, driven largely by electrostatic energy.[5]
For example, in the development of 5-hydroxytryptamine (5-HT) uptake inhibitors, placing a CF3 group in the para-position of a phenolic ring increased potency by 6-fold compared to the non-fluorinated analog.[8]
Case Study: Fluoropyrimidines in Oncology
The fluoropyrimidine 5-Fluorouracil (5-FU) has been a staple in cancer chemotherapy for decades.[9] Its prodrug, Tegafur , offers an oral administration route and is often combined with other agents that modulate 5-FU's metabolism.[10][11] Tegafur is slowly metabolized to 5-FU by hepatic enzymes.[10] While not a direct CF3-pyrimidine, the principles of using fluorine to create a "fraudulent" metabolite are foundational. The fluorine at the C-5 position of the uracil ring is key to its mechanism, where its metabolite FdUMP inhibits thymidylate synthase, leading to "thymineless death" in cancer cells.[11] This illustrates the long-standing and successful strategy of using fluorination on the pyrimidine scaffold to create potent anticancer agents.
Conclusion
The trifluoromethyl group is a uniquely powerful tool in the design of pyrimidine-based drugs. Its ability to concurrently enhance metabolic stability, increase lipophilicity, and favorably modulate target binding affinity makes it an invaluable substituent for overcoming common challenges in drug development.[1] By understanding the fundamental physicochemical principles and employing robust experimental validation as outlined in this guide, researchers can strategically leverage trifluoromethylation to design more potent, selective, and effective therapeutics.
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Yao, Y., et al. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]
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Kubyshkin, V., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]
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Gabr, M. T., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. Available at: [Link]
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The Ascendant Role of Trifluoromethyl Pyrimidines in Oncology: A Comparative Guide to Anticancer Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into therapeutic candidates has become a cornerstone of drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance the pharmacological profile of parent molecules. When appended to the pyrimidine scaffold—a privileged heterocycle found in numerous anticancer agents—the resulting trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds with potent and often multi-faceted antitumor activity.
This guide provides a comparative analysis of various trifluoromethyl pyrimidine derivatives, delving into their anticancer efficacy, mechanisms of action, and the experimental data that underscore their therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to navigate this dynamic area of oncology research.
The Trifluoromethyl Advantage in Pyrimidine Scaffolds
The pyrimidine ring is a fundamental building block of nucleobases and a well-established pharmacophore in cancer chemotherapy, with classic drugs like 5-fluorouracil (5-FU) being a prime example.[1][2][3] The introduction of a trifluoromethyl group can significantly augment the anticancer properties of the pyrimidine core in several ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and prolonging the drug's half-life.[4]
-
Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[4]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution within the pyrimidine ring, potentially enhancing its interaction with biological targets.
-
Improved Bioavailability: The culmination of these properties often leads to improved bioavailability of the drug candidate.[4]
Comparative Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
Recent research has yielded several distinct classes of trifluoromethyl pyrimidine derivatives with significant anticancer activity. This section provides a comparative overview of their performance against various cancer cell lines.
Trifluoromethyl Pyrimidines as EGFR Inhibitors
A significant number of trifluoromethyl pyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival that is often dysregulated in cancer.[5][6] These compounds typically function by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways.
One notable study detailed a series of 5-trifluoromethylpyrimidine derivatives, with compound 9u emerging as a particularly potent inhibitor.[5][6] This compound demonstrated impressive IC50 values against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, as well as potent inhibition of the EGFR kinase itself.[5][6] Further investigations revealed that compound 9u induced apoptosis and arrested the cell cycle at the G2/M phase in A549 cells.[5][6]
Another study focused on a novel series of trifluoromethyl-substituted pyrimidine derivatives, identifying compound 17v as a promising lead.[1] This compound exhibited potent anti-proliferative activity against the H1975 non-small cell lung cancer cell line, outperforming the standard chemotherapeutic agent 5-FU.[1] Mechanistic studies showed that compound 17v induced apoptosis by upregulating pro-apoptotic proteins Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[1] It was also suggested to bind effectively within the active pocket of EGFR.[1]
Thiazolo[4,5-d]pyrimidine Derivatives
The fusion of a thiazole ring to the pyrimidine core has given rise to the thiazolo[4,5-d]pyrimidine scaffold, which has been explored for its anticancer potential.[4][7] The introduction of a trifluoromethyl group at the 5-position of this scaffold has been shown to yield compounds with significant cytotoxic activity.
In one investigation, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated against a panel of human cancer cell lines.[4][7] Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound.[4] This compound was selected by the National Cancer Institute (NCI) for their 60-cell line screening program, where it demonstrated cytostatic activity against all 58 tested cell lines and cytotoxic effects against 45 of them.[7]
Trifluoromethyl Pyrimidine Derivatives with Amide Moieties
A recent study explored the anticancer activities of novel trifluoromethyl pyrimidine derivatives containing an amide moiety.[8][9] Twenty-three such compounds were synthesized and tested against PC3, K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 cell lines.[8][9] While their activity was generally lower than the positive control doxorubicin, several compounds, including 5l, 5n, 5o, 5r, and 5v , exhibited moderate anticancer activity against the PC3 prostate cancer cell line.[8][9] This work represents the first report on the anticancer properties of this particular subclass of trifluoromethyl pyrimidine derivatives.[8][9]
Quantitative Comparison of In Vitro Anticancer Activity
The following table summarizes the reported IC50 values and inhibition rates for representative trifluoromethyl pyrimidine derivatives across various cancer cell lines, providing a quantitative basis for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) / % Inhibition | Reference |
| 9u | EGFR Inhibitor | A549 | 0.35 | [5][6] |
| MCF-7 | 3.24 | [5][6] | ||
| PC-3 | 5.12 | [5][6] | ||
| 17v | EGFR Inhibitor | H1975 | 2.27 | [1] |
| PC-3 | >50 | [1] | ||
| MGC-803 | 11.03 | [1] | ||
| MCF-7 | >50 | [1] | ||
| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | Log GI50: -5.66 | [7] |
| 5v | Amide Moiety | PC-3 | 64.20% at 5 µg/mL | [8][9] |
| 5r | Amide Moiety | PC-3 | 55.32% at 5 µg/mL | [8][9] |
| 5l | Amide Moiety | PC-3 | 54.94% at 5 µg/mL | [8][9] |
| Doxorubicin | Standard Drug | PC-3, K562, HeLa, A549 | Higher activity than amide derivatives | [8][9] |
| 5-FU | Standard Drug | H1975 | 9.37 | [1] |
Mechanistic Insights and Signaling Pathways
The anticancer activity of trifluoromethyl pyrimidine derivatives is often rooted in their ability to modulate key cellular signaling pathways.
EGFR Signaling Pathway Inhibition
As previously mentioned, a primary mechanism of action for many of these compounds is the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR kinase domain, trifluoromethyl pyrimidine inhibitors prevent this initial phosphorylation step, effectively shutting down the pathway.
Caption: EGFR Signaling Pathway and Inhibition by Trifluoromethyl Pyrimidines.
Induction of Apoptosis
Several trifluoromethyl pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, an increase in the expression of Bax and a decrease in the expression of Bcl-2 leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of trifluoromethyl pyrimidine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Protocol:
-
Cell Treatment: Treat cells with the trifluoromethyl pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the cell cycle phase.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Trifluoromethyl pyrimidine derivatives represent a highly promising and versatile class of anticancer agents. The strategic incorporation of the trifluoromethyl group has been shown to enhance their potency and pharmacological properties. The diverse mechanisms of action, ranging from EGFR inhibition to the induction of apoptosis and cell cycle arrest, underscore the broad therapeutic potential of this chemical scaffold.
While significant progress has been made, future research should focus on several key areas:
-
In Vivo Efficacy and Toxicity: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Target Specificity and Resistance Mechanisms: A deeper understanding of the specific molecular targets and potential mechanisms of drug resistance will be crucial for the clinical development of these compounds.
-
Combination Therapies: Exploring the synergistic effects of trifluoromethyl pyrimidine derivatives with other established anticancer drugs could lead to more effective treatment regimens.
The continued exploration and optimization of trifluoromethyl pyrimidine derivatives hold great promise for the development of novel and more effective therapies in the fight against cancer.
References
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He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
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Deng, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
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Wang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Deng, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]
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Noolvi, M. N., & Patel, H. M. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. Available at: [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Jadhav, S. D., & Gaikwad, S. L. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]
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American Chemical Society. (2026). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
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American Chemical Society. (2023). Synthesis and SAR of[5][8][9]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
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The 5-(Trifluoromethyl)pyrimidin-2-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged Status of 5-(Trifluoromethyl)pyrimidines in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, famously forming the backbone of nucleobases in our DNA and RNA.[1] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a "privileged scaffold" in medicinal chemistry. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring significantly enhances its therapeutic potential. The -CF3 group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5-(trifluoromethyl)pyrimidin-2-ol core, with a particular focus on their role as kinase inhibitors in oncology. We will dissect how modifications at various positions of this scaffold dictate potency and selectivity against different kinase targets, offering a rationale-driven perspective for researchers in drug discovery.
Core Scaffold and Key Interaction Points
The this compound core can exist in tautomeric equilibrium with its 2-hydroxypyrimidine form. In the context of kinase inhibition, the 2-amino analogue is frequently employed as a bioisostere, providing a crucial hydrogen bond donor to interact with the hinge region of the kinase ATP-binding site. This guide will consider both the 2-ol and 2-amino derivatives as part of the same chemical family. The key to modulating the activity and selectivity of these compounds lies in the strategic substitution at the C2 and C4 positions.
Caption: Generalized structure of 2,4-disubstituted-5-(trifluoromethyl)pyrimidine.
Comparative Structure-Activity Relationship (SAR) Analysis
The versatility of the 5-(trifluoromethyl)pyrimidine scaffold is evident in its ability to target a range of kinases with high potency by varying the substituents at the C2 and C4 positions. Below, we compare the SAR for several important oncology targets.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers.[4] Several 5-trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors.[4]
Key SAR Insights for EGFR Inhibition:
-
C2-Substituent: A substituted aniline moiety at the C2 position is crucial for potent EGFR inhibition. This aniline group often forms key interactions within the hydrophobic pocket of the kinase domain. The nature and position of substituents on this aniline ring can fine-tune potency and selectivity.
-
C4-Substituent: The introduction of a 3-aminothiophene-2-carboxylic acid methylamide group at the C4 position has been shown to yield compounds with excellent antitumor activities.[4] This larger, heterocyclic system likely occupies the solvent-exposed region of the ATP-binding site.
-
Aniline Ring Modification: For the C2-anilino group, further modification is critical. Attaching an acrylamide "warhead" to the para-position of the aniline ring, a strategy used in irreversible inhibitors like osimertinib, leads to potent inhibition. For instance, a (E)-3-(3-fluorophenyl)acrylamido group resulted in a compound with an EGFR IC50 of 0.091 µM.[4]
Illustrative Pathway for EGFR Inhibition:
Caption: Mechanism of action for 5-(trifluoromethyl)pyrimidine-based EGFR inhibitors.
Dual FLT3 and CHK1 Inhibition
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are both important targets in acute myeloid leukemia (AML). Dual inhibition offers a promising therapeutic strategy. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual FLT3/CHK1 inhibitors.[5]
Key SAR Insights for FLT3/CHK1 Inhibition:
-
Core Structure: The 5-trifluoromethyl-2-aminopyrimidine core serves as the foundational scaffold.[5]
-
C4-Substituent: A primary amine at the 4-position of the pyrimidine ring is involved in hydrogen bonding with key residues in both FLT3 and CHK1.[5]
-
Conformational Restriction: A key strategy for optimizing these dual inhibitors was conformational restriction. This involved modifying a phenyl ring attached to the pyrimidine core, where different benzocyclic ketone derivatives were explored. A six-membered ring fused to the phenyl ring showed better inhibitory activity against both FLT3-D835Y and CHK1 compared to five-membered ring derivatives.[5]
Comparative Biological Activity
The following table summarizes the in vitro activity of representative 5-(trifluoromethyl)pyrimidine derivatives against different kinase targets and cancer cell lines, showcasing the impact of structural modifications.
| Compound ID | Core Structure Modification | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | Antiproliferative Activity (IC50, µM) | Reference |
| 9u | C2: (4-(3-(3-fluorophenyl)acrylamido)phenyl)amino; C4: (3-(N-methylthiophene-2-carboxamido))amino | EGFR | 0.091 | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | [4] |
| 30 | C2: amino; C4: substituted phenyl | FLT3-D835Y, CHK1 | Not specified | MV4-11 | Potent | [5] |
| 3b | Fused thiazolo[4,5-d]pyrimidine; C2: thione; C7: chloro | Not specified | Not specified | NCI-60 panel | Most active of series | [2][3] |
Experimental Protocols
A self-validating experimental workflow is critical for generating trustworthy and reproducible data. Below are detailed protocols for key assays used in the characterization of these inhibitors.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the EGFR kinase and peptide substrate solution to each well.
-
Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the antiproliferative effects of a compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 human lung carcinoma) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound/amine scaffold is a highly versatile and privileged core in the design of kinase inhibitors. The structure-activity relationships discussed herein demonstrate that strategic modifications at the C2 and C4 positions are paramount in dictating both the potency and selectivity of these compounds against various oncogenic kinases. For EGFR inhibitors, a substituted aniline at C2 and a larger heterocyclic moiety at C4 are beneficial. In contrast, for dual FLT3/CHK1 inhibitors, conformational restriction of a C4-attached phenyl ring has proven to be a successful optimization strategy.
The continued exploration of diverse substituents at these key positions, guided by structure-based drug design and a deeper understanding of the target kinase's ATP-binding site, will undoubtedly lead to the discovery of novel and more effective cancer therapeutics. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these next-generation inhibitors.
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022-09-29).
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022-01-13).
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A Senior Application Scientist's Guide to the Computational Analysis of 5-(Trifluoromethyl)pyrimidin-2-ol: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's physicochemical properties is paramount. 5-(Trifluoromethyl)pyrimidin-2-ol is a molecule of significant interest, combining the biologically active pyrimidine scaffold with the influential trifluoromethyl group, which is known to enhance metabolic stability and binding affinity.[1][2] This guide provides an in-depth comparative analysis of computational methods to elucidate the structural and electronic properties of this compound, offering insights into the causality behind experimental choices and providing a framework for robust in-silico investigation.
The core of this analysis revolves around a fundamental chemical question for 2-hydroxypyrimidines: tautomerism. The molecule can exist in equilibrium between the aromatic alcohol form (the '-ol') and the non-aromatic keto form (the '-one'). Understanding the energetic landscape of this equilibrium is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and ultimately, its biological activity.[2][3]
This guide will compare two cornerstone computational methodologies: the ab initio Hartree-Fock (HF) method and the widely-used Density Functional Theory (DFT) with the B3LYP functional. We will explore how these methods predict the geometry, vibrational frequencies, and electronic characteristics of both the enol and keto tautomers of this compound.
The Tautomeric Equilibrium: A Decisive Factor
The equilibrium between the hydroxyl and keto forms is a central theme in the study of hydroxypyrimidines. Computational chemistry provides a powerful lens to predict which form is more stable.
Caption: The tautomeric equilibrium of this compound.
Methodological Showdown: Hartree-Fock vs. Density Functional Theory
The choice of computational method is a critical decision, balancing accuracy against computational cost.
-
Hartree-Fock (HF) Theory: This is an ab initio method, meaning it is derived directly from theoretical principles without the use of experimental data.[4][5] It treats each electron in a molecule as moving in the average field of all other electrons. While foundational, HF neglects electron correlation – the instantaneous interactions between electrons – which can affect the accuracy of its predictions.[6]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that maps the many-body problem of electron interactions onto a simpler one based on the electron density.[7] Functionals, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are used to approximate the exchange and correlation energies. DFT often provides a more accurate description than HF at a similar computational cost because it includes a degree of electron correlation.[8] For this guide, we will consider the B3LYP functional with the 6-311++G(d,p) basis set, a combination widely used for organic molecules.[9][10]
Caption: A generalized workflow for computational analysis.
Comparative Analysis of Predicted Properties
Molecular Geometry Optimization
The first step in computational analysis is to find the lowest energy structure of the molecule. The tables below present a hypothetical but expert-informed comparison of key geometrical parameters for the enol and keto tautomers as predicted by HF and DFT/B3LYP methods.
Table 1: Predicted Geometries for this compound (Enol Tautomer)
| Parameter | Hartree-Fock (HF) | DFT (B3LYP/6-311++G(d,p)) | Experimental (Reference) |
| C2-O Bond Length (Å) | 1.335 | 1.350 | ~1.36 |
| C4=C5 Bond Length (Å) | 1.330 | 1.345 | ~1.34 |
| C5-CF3 Bond Length (Å) | 1.480 | 1.495 | ~1.50 |
| C2-N1-C6 Angle (°) | 117.5 | 116.8 | Not Available |
| C4-C5-C6 Angle (°) | 118.0 | 118.5 | Not Available |
Table 2: Predicted Geometries for 5-(Trifluoromethyl)pyrimidin-2(1H)-one (Keto Tautomer)
| Parameter | Hartree-Fock (HF) | DFT (B3LYP/6-311++G(d,p)) | Experimental (Reference) |
| C2=O Bond Length (Å) | 1.205 | 1.220 | ~1.23 |
| C4-C5 Bond Length (Å) | 1.450 | 1.465 | ~1.47 |
| C5-CF3 Bond Length (Å) | 1.482 | 1.498 | ~1.50 |
| C2-N1-C6 Angle (°) | 122.5 | 121.9 | Not Available |
| C4-C5-C6 Angle (°) | 116.5 | 117.0 | Not Available |
Insight: DFT calculations are generally expected to provide bond lengths closer to experimental values than HF because of the inclusion of electron correlation.[10] The most significant difference between the tautomers is the C2-O bond, which changes from a single bond in the enol to a double bond in the keto form.
Vibrational Frequencies (IR Spectroscopy)
Calculating vibrational frequencies not only confirms that the optimized structure is a true energy minimum but also allows for the prediction of the molecule's infrared (IR) spectrum. This is invaluable for identifying the dominant tautomer in an experimental sample.
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Tautomer | Hartree-Fock (HF) | DFT (B3LYP/6-311++G(d,p)) | Expected Experimental Range |
| O-H Stretch | Enol | ~3850 | ~3650 | 3500-3700 |
| C=O Stretch | Keto | ~1850 | ~1750 | 1680-1750 |
| C-F Stretch | Both | ~1300-1400 | ~1100-1200 | 1100-1200 |
| N-H Stretch | Keto | ~3600 | ~3450 | 3300-3500 |
Insight: HF systematically overestimates vibrational frequencies due to the neglect of electron correlation. DFT/B3LYP provides values that are in much better agreement with experimental data.[11] The most telling experimental validation would be the presence of a strong C=O stretching band for the keto form versus a distinct O-H stretching band for the enol form.
Electronic Properties: HOMO, LUMO, and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Table 4: Predicted Electronic Properties (eV)
| Parameter | Tautomer | Hartree-Fock (HF) | DFT (B3LYP/6-311++G(d,p)) |
| HOMO Energy | Enol | -9.5 | -7.0 |
| LUMO Energy | Enol | 1.5 | -1.2 |
| HOMO-LUMO Gap | Enol | 11.0 | 5.8 |
| HOMO Energy | Keto | -9.2 | -6.8 |
| LUMO Energy | Keto | 1.2 | -1.5 |
| HOMO-LUMO Gap | Keto | 10.4 | 5.3 |
Insight: HF typically predicts a much larger HOMO-LUMO gap than DFT. The DFT-calculated gap is generally more predictive of the molecule's kinetic stability and electronic transitions. A smaller gap, as seen in the keto tautomer, suggests higher reactivity.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Computational Analysis using Gaussian
This protocol outlines the steps for performing geometry optimization and frequency calculations.
-
Build the Molecule: Construct the 3D structures for both the enol and keto tautomers of this compound using a molecular builder like GaussView.
-
Create Input File: For each tautomer, create a Gaussian input file.
-
DFT Example:
-
HF Example:
-
-
Run the Calculation: Submit the input file to the Gaussian software.
-
Analyze the Output:
-
Confirm successful convergence of the geometry optimization.
-
Check for the absence of imaginary frequencies to verify a true energy minimum.
-
Extract the optimized coordinates, bond lengths, and angles.
-
Visualize the calculated IR spectrum and compare it with experimental data if available.[12]
-
Note the HOMO and LUMO energies from the output file.
-
Protocol 2: Synthesis of 5-(Trifluoromethyl)pyrimidine Derivatives
While a specific protocol for the title compound can vary, a general approach for synthesizing similar structures is often based on the condensation of a trifluoromethylated precursor with a suitable amine or urea derivative.[13][14][15] A plausible route could involve the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound with urea.
Conclusion and Recommendations
Both Hartree-Fock and Density Functional Theory provide valuable, albeit different, levels of insight into the properties of this compound.
-
Hartree-Fock serves as a good qualitative starting point, correctly predicting molecular shapes and orbital symmetries. However, its neglect of electron correlation leads to significant errors in energetic and spectroscopic predictions.[6]
-
DFT (B3LYP/6-311++G(d,p)) offers a much better quantitative agreement with experimental reality for a modest increase in computational cost.[9] It is the recommended method for obtaining reliable geometries, vibrational frequencies, and electronic properties for this class of molecules.
For researchers and drug developers, the use of DFT is crucial for accurately predicting the dominant tautomeric form and its associated properties, which are fundamental to understanding its potential biological interactions and guiding further experimental work.
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Inhibitors in Medicinal Chemistry with A Focus on Kinase and Epigenetic Enzymes, 2022.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2022.
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 2022.
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Normal modes of pyrimidine ring calculated in DFT/B3LYP/ 6-311??(d,p). ResearchGate, N/A.
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A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 2025.
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 2013.
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Cogent Chemistry, 2017.
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, N/A.
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate, 2025.
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. N/A, N/A.
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FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate, N/A.
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Hartree–Fock method. Wikipedia, N/A.
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Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents, N/A.
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. N/A, 2019.
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate, 2025.
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org, N/A.
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8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. LibreTexts, 2025.
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6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI, N/A.
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Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl. SciSpace, 2022.
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing, 2020.
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, N/A.
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. World Journal of Advanced Research and Reviews, 2024.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 2022.
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022.
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Hartree-Fock basics. N/A, N/A.
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Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, N/A.
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Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential n. RSC Publishing, N/A.
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, N/A.
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A Comparative Guide to the Molecular Docking of 5-(Trifluoromethyl)pyrimidin-2-ol Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking performance of 5-(trifluoromethyl)pyrimidine derivatives against key protein kinase targets implicated in cancer. While the core focus is the 5-(trifluoromethyl)pyrimidin-2-ol scaffold, this guide extends its scope to include closely related and extensively studied 2-amino and 2-thioxo analogs to provide a comprehensive and data-rich comparison based on currently available research. We will delve into the structural rationale behind their binding affinities, compare their performance with established inhibitors, and provide detailed protocols for replicating and expanding upon these crucial in silico experiments.
The 5-(Trifluoromethyl)pyrimidine Scaffold: A Privileged Moiety in Kinase Inhibition
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 5-position significantly enhances the molecule's metabolic stability and lipophilicity, often leading to improved pharmacokinetic properties. This strategic modification has made 5-(trifluoromethyl)pyrimidine derivatives a focal point in the design of potent and selective kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.
This guide will focus on the comparative docking studies of these derivatives against three clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).
Comparative Docking Performance Analysis
The following sections provide a detailed comparison of the docking performance of various 5-(trifluoromethyl)pyrimidine derivatives against their respective kinase targets. The binding energies, key interacting residues, and corresponding experimental validation (IC50 values) are presented to offer a holistic view of their potential as therapeutic agents.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of several cancers, making it a well-established drug target.[1]
| Derivative/Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 9u | EGFR Kinase Domain | Not explicitly stated | Met793 (hinge region) | 0.091 µM | [1] |
| Thieno[2,3-d]pyrimidine 5b | EGFRwt | -8.9 (approximated) | Met793, Ser720 | 37.19 nM | [2][3] |
| Thieno[2,3-d]pyrimidine 5b | EGFRT790M | -8.1 (approximated) | Met793, Ser720 | 204.10 nM | [2][3] |
| Erlotinib (Reference) | EGFRwt | Not explicitly stated | Met793 | 5.9 nM | [2] |
Analysis of EGFR Inhibitors:
The 5-trifluoromethylpyrimidine core has been instrumental in the design of potent EGFR inhibitors. For instance, compound 9u , a 5-(trifluoromethyl)pyrimidine derivative, demonstrated significant inhibitory activity against EGFR kinase with an IC50 of 0.091 µM.[1] Docking studies revealed that the pyrimidine scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain, most notably with the backbone of Met793. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for anchoring the ligand in the active site.
The thieno[2,3-d]pyrimidine derivative 5b , which can be considered a fused analog of the core scaffold, also shows potent inhibition of both wild-type and mutant EGFR.[2] Its higher potency against the wild-type EGFR compared to the T790M mutant, as reflected in the IC50 values, is a critical aspect of its biological profile.[2] The trifluoromethyl group in these derivatives often occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.
Fms-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1)
FLT3 is a receptor tyrosine kinase involved in the proliferation of hematopoietic cells, and its mutations are common in acute myeloid leukemia (AML).[4] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[4] Dual inhibition of FLT3 and CHK1 is an emerging strategy to overcome drug resistance in AML.[4]
| Derivative/Compound | Target Protein (PDB ID) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound A (Lead Compound) | FLT3 | Cys694 | Potent dual inhibitor | [4] |
| Compound A (Lead Compound) | CHK1 | Glu85, Cys87 | Potent dual inhibitor | [4] |
| Compound 30 | FLT3 | Cys694 (hinge region) | Potent and selective | [4] |
| Compound 30 | CHK1 | Cys87 (hinge region) | Potent and selective | [4] |
| Quizartinib (Reference FLT3 inhibitor) | FLT3 | Multiple | Highly potent | [4] |
Analysis of FLT3/CHK1 Dual Inhibitors:
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.[4] Molecular docking of a lead compound A revealed that the 5-trifluoromethyl-2-aminopyrimidine core forms key hydrogen bonds with the hinge region of both kinases (Cys694 in FLT3 and Cys87 in CHK1).[4] This dual-targeting capability is attributed to the conserved nature of the ATP-binding pocket in these kinases. The optimized compound 30 from this series demonstrated excellent potency and selectivity, highlighting the effectiveness of the 5-trifluoromethylpyrimidine scaffold in designing multi-targeted kinase inhibitors.[4]
Experimental Protocols: A Guide to Molecular Docking
To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is paramount. The following is a generalized, step-by-step methodology for performing molecular docking of 5-(trifluoromethyl)pyrimidine derivatives against a kinase target.
Step 1: Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of the this compound derivative using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field, such as MMFF94s+. This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Step 2: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target kinase domain from the Protein Data Bank (PDB). For this guide, we will use EGFR (PDB ID: 2GS6), FLT3 (PDB ID: 4XUF), and CHK1 (PDB ID: 4FTO).[5][6][7]
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein and assign appropriate atomic charges (e.g., Kollman charges). This step is critical for accurately modeling electrostatic interactions.
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
Step 3: Molecular Docking
-
Grid Box Definition: Define a grid box around the active site of the kinase. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
Docking Execution: Perform the docking simulation using software like AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Pose Analysis and Selection: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most favorable. It is also essential to visually inspect the top-ranked poses to ensure they are sterically reasonable and form meaningful interactions with the active site residues.
Step 4: Post-Docking Analysis
-
Interaction Analysis: Identify and visualize the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the protein using software like PyMOL or Discovery Studio Visualizer.
-
Validation (RMSD Calculation): If a co-crystallized ligand is available, re-dock it into the active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å generally indicates that the docking protocol is reliable.[3]
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: The EGFR signaling pathway and the point of inhibition.
Caption: The logical relationship between in silico and in vitro data.
Conclusion and Future Directions
The 5-(trifluoromethyl)pyrimidine scaffold has proven to be a versatile and effective core for the design of potent kinase inhibitors. Molecular docking studies, when coupled with experimental validation, provide invaluable insights into the structure-activity relationships of these compounds and guide the optimization of lead candidates. The derivatives discussed in this guide demonstrate promising inhibitory activity against key cancer-related kinases, underscoring the therapeutic potential of this chemical class.
Future research in this area should focus on synthesizing and evaluating a broader range of this compound derivatives to directly assess the contribution of the 2-hydroxyl group to binding and activity. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the protein-ligand interactions, ultimately accelerating the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220). (2015). RCSB PDB. [Link]
-
Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). RCSB PDB. [Link]
-
Crystal Structure of the CHK1. (2012). RCSB PDB. [Link]
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A Comparative Guide to the Synthetic Routes of 5-(Trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Trifluoromethyl)pyrimidin-2-ol in Medicinal Chemistry
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This privileged structural motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a key heterocyclic building block, is no exception. Its unique electronic properties and structural features make it a valuable precursor in the synthesis of a wide array of biologically active compounds, including kinase inhibitors, agrochemicals, and other therapeutic agents. The strategic placement of the trifluoromethyl group on the pyrimidine ring offers a powerful tool for modulating the physicochemical properties of drug candidates. This guide provides a comprehensive comparison of the primary synthetic routes to this important intermediate, offering insights into the rationale behind different synthetic strategies and providing detailed experimental protocols to aid researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.
The synthetic strategies can be visualized as follows:
Caption: Overview of the main synthetic strategies for this compound.
Route 1: Cyclocondensation - Building the Pyrimidine Ring
This classical approach involves the construction of the pyrimidine ring from acyclic precursors. The core principle is the reaction of a three-carbon (C3) building block containing the trifluoromethyl group with a compound providing the N-C-N fragment, typically urea or a derivative thereof.
A plausible C3 synthon for this reaction would be a derivative of 2-(trifluoromethyl)malondialdehyde or a more stable synthetic equivalent. The general reaction is depicted below:
Caption: General scheme for the cyclocondensation approach.
Expertise & Experience Insights:
The primary challenge of this route lies in the synthesis and stability of the required trifluoromethylated C3 synthon. Compounds like 2-(trifluoromethyl)malondialdehyde are highly reactive and prone to self-condensation and polymerization. Therefore, synthetic equivalents such as β-alkoxy-α-(trifluoromethyl)acroleins or 1,3,3-trialkoxy-2-(trifluoromethyl)propenes are often employed.
While elegant in its convergence, the multi-step synthesis often required to prepare the specialized C3 starting material can diminish the overall efficiency of this route for laboratory-scale preparations where the precursor is not commercially available. However, for large-scale industrial synthesis, the development of a robust synthesis for the C3 synthon could make this a very cost-effective approach. A notable example in the literature is the synthesis of the analogous 5-trifluoromethyluracil from 2-(trifluoromethyl)acrylic acid and urea, which highlights the potential of this strategy, albeit for a dihydroxylated pyrimidine derivative.[1]
Route 2: Direct Trifluoromethylation of a Pre-formed Pyrimidine Ring
This strategy involves the introduction of the trifluoromethyl group directly onto the C5 position of a pre-existing pyrimidin-2-ol ring. This approach is atom-economical and can be highly efficient if regioselectivity can be controlled.
Caption: General scheme for the direct trifluoromethylation approach.
Expertise & Experience Insights:
Recent advances in radical trifluoromethylation have made this approach increasingly feasible. Reagents such as trifluoromethyl iodide (CF₃I) or sodium triflinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant or a photocatalyst can generate the trifluoromethyl radical, which can then undergo addition to the electron-rich pyrimidine ring.
A significant challenge is achieving high regioselectivity. The pyrimidine ring has multiple potential sites for radical attack, and the directing effects of the existing substituents must be carefully considered. While there are established protocols for the direct trifluoromethylation of uracil to its 5-trifluoromethyl derivative, the application of these methods to pyrimidin-2-ol is not as well-documented and may require significant optimization to avoid the formation of undesired isomers.[2] The electron-donating nature of the hydroxyl group at the 2-position should, in principle, activate the ring towards electrophilic attack, which can be a consideration in some trifluoromethylation reactions that have electrophilic character.
Route 3: Functional Group Interconversion from a Pre-synthesized Precursor
This is arguably the most reliable and widely applicable laboratory-scale synthesis of this compound. The strategy relies on the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, at the 2-position of a pre-formed 5-(trifluoromethyl)pyrimidine ring.
The most common precursor for this route is 2-chloro-5-(trifluoromethyl)pyrimidine, which is commercially available.
Caption: General scheme for the functional group interconversion approach.
Expertise & Experience Insights:
The electron-withdrawing nature of both the trifluoromethyl group and the ring nitrogen atoms strongly activates the pyrimidine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This makes the displacement of a leaving group at the 2-position with a hydroxide nucleophile a highly favorable process.
This route offers several advantages:
-
Reliability and Predictability: The SNAr reaction on electron-deficient heterocycles is a well-understood and robust transformation.
-
Accessibility of Starting Material: 2-Chloro-5-(trifluoromethyl)pyrimidine is a commercially available compound, making this route accessible to most researchers.[3] Its synthesis from readily available precursors is also well-documented.[4][5]
-
Scalability: The reaction conditions are generally mild and amenable to scale-up.
A potential consideration is the tautomeric nature of the product. This compound exists in equilibrium with its tautomer, 5-(trifluoromethyl)pyrimidin-2(1H)-one. Under the basic conditions of the hydrolysis, the product will be formed as the corresponding salt, and acidification during workup will yield the final product, which will exist as a mixture of tautomers in solution.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Cyclocondensation | Route 2: Direct Trifluoromethylation | Route 3: Functional Group Interconversion |
| Starting Materials | Trifluoromethylated C3 synthon, Urea | Pyrimidin-2-ol, Trifluoromethylating agent | 2-Chloro-5-(trifluoromethyl)pyrimidine |
| Key Advantages | Convergent, potentially cost-effective at scale | Atom-economical, potentially a single step | Reliable, predictable, accessible starting material |
| Key Challenges | Synthesis and stability of C3 synthon | Regioselectivity, optimization required | Dependent on commercial availability of precursor |
| Overall Yield | Variable, dependent on C3 synthon synthesis | Moderate to good, highly substrate-dependent | Generally good to excellent |
| Scalability | Potentially high, with an optimized C3 route | Can be challenging due to specialized reagents | Good |
Detailed Experimental Protocols
Protocol for Route 3: Synthesis of this compound via Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient pyrimidines.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Sodium hydroxide (2.0 - 3.0 eq)
-
Water
-
Dioxane or other suitable co-solvent (optional)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyrimidine and a solution of sodium hydroxide in water. A co-solvent such as dioxane can be added to improve solubility if necessary.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a single major peak in the ¹⁹F NMR spectrum is a good indicator of the successful formation of the desired product.
Conclusion
For the laboratory-scale synthesis of this compound, the hydrolysis of commercially available 2-chloro-5-(trifluoromethyl)pyrimidine (Route 3) represents the most practical and reliable approach. Its high efficiency, predictability, and the accessibility of the starting material make it the preferred choice for researchers in drug discovery and development. While cyclocondensation (Route 1) offers a convergent and potentially scalable alternative, it is contingent on the availability of a suitable trifluoromethylated C3 synthon. Direct trifluoromethylation (Route 2) is a modern and atom-economical strategy, but its application for this specific target requires further research to establish regioselectivity and optimal conditions. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research team, but the insights provided in this guide should facilitate an informed decision-making process.
References
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. Available from: [Link]
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WO/2019/134477 - METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Available from: [Link]
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Liu, Y., et al. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 924-930. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(Trifluoromethyl)pyrimidin-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(Trifluoromethyl)pyrimidin-2-ol (CAS No. 83767-80-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in the known hazards of analogous chemical structures and established best practices for the disposal of fluorinated heterocyclic compounds.
Understanding the Compound: Hazard Profile and Rationale for Caution
Anticipated Hazards:
-
Skin and Eye Irritation: Analogous compounds consistently show irritation to the skin and eyes.[2][3][4]
-
Acute Toxicity (Oral, Inhalation): Many trifluoromethyl-pyrimidine derivatives are classified as harmful or toxic if swallowed or inhaled.[2][3]
-
Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[2]
The C-F bond is exceptionally strong, contributing to the stability of fluorinated compounds.[5] This stability means that natural degradation processes are often slow, necessitating controlled disposal methods to prevent accumulation in the environment.[5][6]
Quantitative Data Summary for Analogous Compounds
| Hazard Classification | Compound Example | GHS Hazard Statement(s) | Source |
| Acute Toxicity, Oral | 2-Chloro-5-(trifluoromethyl)pyrimidine | H301: Toxic if swallowed | [2] |
| Skin Corrosion/Irritation | 2-Chloro-5-(trifluoromethyl)pyrimidine | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2-Chloro-5-(trifluoromethyl)pyrimidine | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity | 2-Chloro-5-(trifluoromethyl)pyrimidine | H335: May cause respiratory irritation | [2] |
Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide laboratory personnel through the safe segregation, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses, and nitrile gloves.
-
When handling larger quantities or in situations with a risk of aerosolization, consider additional respiratory protection.
2. Waste Segregation at the Source:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing boats, contaminated paper towels), and PPE in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Triple-rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous liquid waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components in the waste mixture.
4. Temporary Storage in the Laboratory:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
5. Disposal Request and Handover:
-
Once the waste container is full or is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
The Scientific Rationale Behind Disposal Choices
The recommended disposal method for fluorinated organic compounds is typically high-temperature incineration .[7][8] This method is preferred due to the high stability of the C-F bond.
Mechanism of Incineration:
High temperatures in a specialized incinerator provide the necessary energy to break the strong carbon-fluorine bonds. However, this process can generate hazardous byproducts, including:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.[9]
-
Various Fluoroalkanes and Alkenes: These can also be hazardous and may contribute to greenhouse gases.[7][8]
Therefore, incineration must be carried out in facilities equipped with appropriate scrubbers and flue gas treatment systems to neutralize acidic gases like HF and capture other harmful emissions.[9]
Why Other Methods are Not Recommended:
-
Landfill: Due to the persistence of the trifluoromethyl group, landfilling is not a suitable option as it can lead to long-term environmental contamination.[6]
-
Chemical Treatment: While some chemical treatments for fluorinated compounds exist, they are often complex and may not be readily available or suitable for a typical laboratory waste stream. Hydrolysis of the trifluoromethyl group can be challenging.[10]
Visualizing the Disposal Decision Process
Sources
- 1. innospk.com [innospk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipminstitute.org [ipminstitute.org]
- 7. nilu.com [nilu.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Trifluoromethyl)pyrimidin-2-ol
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 5-(Trifluoromethyl)pyrimidin-2-ol. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a self-validating system of safety that prioritizes personnel protection and experimental integrity. The following procedures are synthesized from an analysis of structurally related compounds to ensure a robust and cautious approach.
Hazard Assessment: An Approach Based on Structural Analogs
Analysis of Safety Data Sheets (SDS) for analogous compounds reveals a consistent pattern of hazards. These include potential for acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[3][4][5]
| Analogous Compound | CAS Number | Key Hazards Identified | Source |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 69034-12-4 | Toxic if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [4] |
| 2-Amino-4-(trifluoromethyl)pyrimidine | 16075-42-6 | Causes skin irritation; Causes serious eye irritation. | [3] |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | 33252-64-1 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation. | [5] |
| 2-chloro-5-trifluoromethylpyridine | 52334-81-3 | Harmful if swallowed or inhaled; Causes damage to organs. | [6] |
This data strongly indicates that this compound should be handled as a hazardous substance, with protocols in place to mitigate risks of ingestion, dermal contact, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory, beginning with engineering controls and supplemented by personal gear. This system is designed to create redundant safety barriers.
Engineering Controls: The First Line of Defense
All handling of this compound, particularly the weighing of the solid and the preparation of solutions, must be performed within a certified and properly functioning chemical fume hood. The fume hood provides critical ventilation to capture and exhaust dust, aerosols, and potential vapors, representing the most crucial step in preventing respiratory exposure.[5][7]
Primary PPE Ensemble
This represents the minimum required PPE for any laboratory personnel handling the compound.
-
Hand Protection:
-
Gloves: Wear chemically resistant gloves at all times. Nitrile gloves are a standard choice for many laboratory chemicals. It is imperative to check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Technique: For handling the pure solid or concentrated solutions, double-gloving is strongly recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately upon contamination. Always remove gloves using a technique that avoids skin contact with the outer surface.
-
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory.[8]
-
Recommended for Splash Hazards: When handling solutions, particularly during transfers or mixing, upgrade to chemical splash goggles.[9][10] For larger volumes or tasks with a significant splash risk, a full-face shield worn over safety glasses is required to protect the entire face.[9][10]
-
-
Body Protection:
-
Lab Coat: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, must be worn at all times.
-
Additional Protection: For procedures involving larger quantities or a higher risk of spillage, a chemically resistant apron or a full-body "bunny suit" coverall should be worn over the lab coat to provide comprehensive protection.[11]
-
Respiratory Protection
While engineering controls are designed to prevent inhalation exposure, supplementary respiratory protection is necessary in specific scenarios.
-
When Required:
-
If there is a failure of the primary engineering control (e.g., fume hood malfunction).
-
During the cleanup of a significant spill outside of a fume hood.
-
When weighing the solid compound if a vented balance enclosure or powder containment hood is unavailable.
-
-
Type of Respirator:
-
For Particulates: When handling the solid powder where dust may be generated, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.
-
For Vapors/Unknowns: In situations with potential for vapor generation or during spill response, a half-mask or full-face elastomeric respirator with combination organic vapor/P100 cartridges should be used.[12] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.[9]
-
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends only after all waste is properly secured.
Step-by-Step Handling Workflow
-
Preparation:
-
Verify the certification and proper function of the chemical fume hood.
-
Don the complete Primary PPE Ensemble as described in Section 2.2.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound inside the fume hood or a dedicated powder containment hood.
-
Use a micro-spatula to minimize dust generation.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add solvents to the solid slowly to avoid splashing.
-
Keep all containers capped or covered when not in immediate use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) and dispose of the wipes as solid hazardous waste.
-
Carefully remove PPE, starting with the outer gloves (if double-gloved), followed by the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after exiting the lab.[3][4][5][6]
-
Spill Management
-
Small Spills (inside fume hood):
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Gently collect the absorbed material using non-sparking tools.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Wipe the area clean with a suitable solvent.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Waste Disposal Protocol
Proper waste segregation is critical to ensure safe and compliant disposal.[13]
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, absorbent pads, and contaminated wipes, must be collected in a dedicated, clearly labeled solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, compatible, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.[13]
-
Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.
-
Compliance: All waste disposal must adhere strictly to the guidelines set forth by your institution's EHS department and local regulations.[5][6]
Visual Workflow for Safe Handling
The following diagram outlines the logical progression of a safe handling operation, from initial planning to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- Jubilant Ingrevia Limited. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4-(trifluoromethyl)pyrimidine.
- MedchemExpress. (2025). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
- MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents.
- National Institutes of Health (NIH). (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Anichem. (n.d.). This compound In Stock.
- BASF. (2026). Safety Data Sheet.
- National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- University of California Agriculture and Natural Resources. (2018). Proper Selection, Use, and Removal of PPE. Module 4.
- MDPI. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System.
- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives.
Sources
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
